(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
(2-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSQEWMBIZWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431568 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-63-9 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid properties
An In-Depth Technical Guide to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of this compound, a versatile building block for researchers, medicinal chemists, and professionals in drug development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering users to apply this reagent with a comprehensive understanding of its properties and reactivity.
Introduction and Strategic Importance
This compound belongs to the esteemed class of arylboronic acids, which are foundational reagents in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have made them indispensable tools.[1] This particular derivative, featuring a methoxy ether and a methyl ester, offers a unique electronic and steric profile. The ortho-methoxy group can act as a directing group in certain reactions and influences the conformation of the biaryl products, while the para-ester provides a site for further chemical modification or acts as a key pharmacophoric element. These features make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[2][3]
Physicochemical and Structural Properties
The precise arrangement of functional groups on the phenyl ring dictates the reactivity and handling of this compound. While it is a research chemical for which a CAS Number is not widely cataloged, its identity is established by its molecular structure and associated identifiers.
Data Summary: Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BO₅ | [4] |
| Molecular Weight | 209.99 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| MDL Number | MFCD09800877 | [4] |
| InChI Key | YMNSQEWMBIZWOA-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC(=O)C1=CC=C(C(B(O)O)=C1)OC | [4] |
Structural Diagram
Caption: Chemical structure of this compound.
Recommended Synthesis Protocol
The synthesis of arylboronic acids is most reliably achieved via the reaction of an organometallic intermediate with a trialkyl borate. The following protocol describes a robust method starting from the commercially available Methyl 3-bromo-4-methoxybenzoate.[5][6]
Workflow: Synthesis via Lithiation-Borylation
Caption: General workflow for the synthesis of the title boronic acid.
Step-by-Step Methodology
Materials:
-
Methyl 3-bromo-4-methoxybenzoate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-4-methoxybenzoate (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Expert Insight: This is a halogen-metal exchange reaction, which is typically much faster than deprotonation.[7] The extremely low temperature is critical to prevent side reactions, such as attack of the highly basic n-BuLi on the methyl ester functionality. Anhydrous conditions are paramount as organolithium reagents react violently with water.
-
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is often instantaneous. Stir for an additional 1-2 hours at -78 °C, then allow the mixture to warm slowly to room temperature.
-
Expert Insight: The boron atom in the borate ester is electrophilic and is attacked by the nucleophilic aryllithium intermediate.[8] Using a slight excess of the borate ensures complete consumption of the valuable aryllithium.
-
-
Workup and Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Expert Insight: The acidic workup hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining base. The boronic acid may precipitate at this stage.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The paramount application of this reagent is in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance and reliable outcomes.[9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Biaryl Compound
Reaction: this compound + 4-Iodoanisole → Methyl 4,4'-dimethoxy-[1,1'-biphenyl]-3-carboxylate
Materials:
-
This compound (1.2 eq)
-
4-Iodoanisole (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
Protocol:
-
Reagent Combination: In a reaction vessel, combine the boronic acid (1.2 eq), 4-iodoanisole (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Expert Insight: Degassing is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. The base (K₂CO₃) is required to form the boronate species ("ate complex"), which facilitates the key transmetalation step.[9]
-
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the 4-iodoanisole (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Analytical Characterization (Predicted)
As this is a specialized research chemical, comprehensive, peer-reviewed analytical data is not widely published. However, based on established principles of NMR spectroscopy, a predicted ¹H NMR spectrum can be outlined to guide researchers.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~ 8.0-8.2 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the aromatic proton ortho to the boronic acid and meta to the ester. It is deshielded by both groups and appears as a doublet due to coupling with the proton at C4.
-
δ ~ 7.6-7.8 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): This signal is for the aromatic proton meta to the boronic acid and ortho to the ester. It will be a doublet of doublets, coupling to both adjacent aromatic protons.
-
δ ~ 7.0-7.2 ppm (d, J ≈ 8.5 Hz, 1H): This signal is for the aromatic proton ortho to the methoxy group. It is the most shielded of the aromatic protons and appears as a doublet.
-
δ ~ 6.0-7.0 ppm (br s, 2H): This broad signal is characteristic of the B(OH)₂ protons. It is often exchangeable with D₂O.
-
δ ~ 3.95 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.
-
δ ~ 3.90 ppm (s, 3H): A sharp singlet for the methyl ester (-COOCH₃) protons.
Disclaimer: This is a prediction based on chemical shift theory. Actual experimental values may vary.[10][11]
Safety, Handling, and Storage
As with all boronic acids, proper handling is essential to ensure safety and maintain product integrity.
-
Hazard Profile: May cause skin irritation, serious eye irritation, and respiratory tract irritation. Handle in a well-ventilated area or fume hood.[9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Storage: this compound is susceptible to dehydration to form its boroxine anhydride. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dry place. Refrigeration is recommended for long-term storage.
References
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Methyl 3-bromo-4-methoxybenzoate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Methyl 3-Bromo-4-methoxybenzoate | 35450-37-4 | TCI AMERICA [tcichemicals.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. docs.chemaxon.com [docs.chemaxon.com]
synthesis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
An In-Depth Technical Guide to the Synthesis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Introduction
This compound is a valuable synthetic intermediate, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the strategic placement of the boronic acid moiety, which allows for the introduction of a substituted aryl group in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the principles of regioselectivity and practical experimental considerations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the key disconnection is the carbon-boron bond. This leads to a phenyl anion equivalent that can be reacted with a boron electrophile. The starting material would be a readily available substituted benzene derivative. Given the substitution pattern, methyl 3-methoxybenzoate is an ideal and commercially available starting material.
Synthetic Strategy I: Directed Ortho-Metalation (DoM)
The most direct and regioselective approach to the is through Directed Ortho-Metalation (DoM). This powerful technique utilizes a functional group on an aromatic ring to direct an organolithium base to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate.
Mechanistic Principles
In the case of methyl 3-methoxybenzoate, both the methoxy and the methoxycarbonyl groups can act as Directed Metalation Groups (DMGs). However, the methoxy group is a significantly stronger DMG than the ester group.[1][2] The lone pair of electrons on the oxygen atom of the methoxy group coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium or sec-butyllithium), delivering the base to the C2 position for deprotonation.[1][3] The resulting aryllithium species is then trapped with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate, to form a boronate ester.[4][5] Subsequent acidic hydrolysis yields the desired boronic acid.
The regioselectivity is a critical aspect of this synthesis. The methoxy group directs lithiation to the C2 position, while the methoxycarbonyl group would direct to the C4 and C6 positions. Due to the superior directing ability of the methoxy group, the formation of the desired 2-lithiated intermediate is highly favored. The use of a strong, non-nucleophilic base at low temperatures is crucial to prevent side reactions, such as nucleophilic attack at the ester carbonyl.
Workflow Visualization
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
A Comprehensive Technical Guide to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a valuable reagent in modern organic synthesis. While a specific CAS number for this particular isomer is not readily found in common chemical databases, this guide offers a comprehensive overview of its properties, synthesis, and applications by drawing parallels with closely related and well-documented isomers. The primary focus is on its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. This document furnishes researchers with detailed experimental protocols, mechanistic insights, and safety guidelines to effectively utilize this class of reagents.
Introduction and Structural Elucidation
This compound belongs to the versatile family of arylboronic acids, which are widely employed in the formation of carbon-carbon bonds. Its structure features a phenyl ring substituted with a boronic acid group, a methoxy group, and a methoxycarbonyl group. This trifunctional arrangement makes it a highly useful intermediate for introducing a substituted phenyl motif into complex molecular architectures.
A Note on the CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for this compound has not been definitively assigned in major chemical supplier catalogs or databases. The commercially available product from suppliers like Sigma-Aldrich is often listed with an MDL number (e.g., MFCD09800877) rather than a CAS number[1]. Researchers should therefore exercise due diligence in characterizing this reagent upon acquisition. For the purpose of this guide, data and protocols are presented based on the known chemistry of closely related isomers such as 4-methoxycarbonylphenylboronic acid (CAS: 99768-12-4) and general principles of arylboronic acid chemistry[2].
Physicochemical Properties
The properties of this compound are summarized in the table below. These are based on available data for the target compound and its isomers.
| Property | Value | Source |
| Molecular Formula | C9H11BO5 | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge of arylboronic acids |
| Solubility | Soluble in most polar organic solvents such as methanol, ethanol, and DMSO | [3] |
| Stability | Stable under normal laboratory conditions; may dehydrate upon heating to form the corresponding boroxine (trimeric anhydride) | [3][4] |
Synthesis of this compound
The synthesis of substituted phenylboronic acids can be achieved through several established methods. A common and effective approach involves the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[3][4]
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible synthetic route starting from commercially available materials is outlined below. The key step is the ortho-lithiation of a substituted anisole, directed by the methoxy group, followed by borylation.
Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a generalized procedure and may require optimization for this specific substrate.
Materials:
-
Methyl 3-bromo-4-methoxybenzoate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with methyl 3-bromo-4-methoxybenzoate (1.0 eq) and anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until two clear layers are observed.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask are added the aryl halide, this compound, the base, and a magnetic stir bar.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Catalyst Addition: The solvent mixture and the palladium catalyst are added.
-
Heating: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Data
While specific spectral data for this compound is not widely published, the following table provides expected 1H and 13C NMR chemical shifts based on the analysis of its structure and data from similar compounds, such as 4-methoxycarbonylphenylboronic acid pinacol ester.[6]
| Data Type | Expected Chemical Shifts (ppm) |
| 1H NMR | δ 8.0-7.0 (Ar-H), 3.9 (O-CH3), 3.8 (CO2-CH3), 5.0-4.0 (B(OH)2, broad singlet) |
| 13C NMR | δ 167-165 (C=O), 160-110 (Ar-C), 56 (O-CH3), 52 (CO2-CH3) |
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity, but appropriate safety precautions should always be taken.[7][8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry place. Arylboronic acids can be hygroscopic.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, albeit not fully characterized, building block in organic synthesis. Its utility in constructing complex molecular frameworks via the Suzuki-Miyaura cross-coupling reaction makes it a reagent of interest for medicinal chemists and materials scientists. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively synthesize and utilize this and similar substituted phenylboronic acids in their work.
References
- 1. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. carlroth.com [carlroth.com]
- 8. aaronchem.com [aaronchem.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Structure Elucidation of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: A Multi-Technique Spectroscopic and Crystallographic Approach
An In-Depth Technical Guide
Senior Application Scientist, Gemini Analytical
Abstract
This technical guide provides a comprehensive framework for the unambiguous structure elucidation of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a key building block in synthetic and medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It details the causality behind experimental choices, integrating insights from mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray crystallography. Each protocol is presented as a self-validating system, ensuring that the data from each step logically supports and cross-verifies the others. By synthesizing foundational principles with field-proven insights, this guide establishes an authoritative workflow for confirming the molecular identity, connectivity, and three-dimensional architecture of this and related substituted arylboronic acids.
Introduction to this compound
Chemical Identity and Core Properties
This compound is a bifunctional organic compound featuring a boronic acid moiety, a methoxy ether, and a methyl ester group on a benzene ring. These functional groups make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate structural confirmation is paramount to ensure reaction success, purity of final products, and adherence to regulatory standards in drug development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₅ | |
| Molecular Weight | 209.99 g/mol | |
| Appearance | Solid | |
| InChI Key | YMNSQEWMBIZWOA-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C1=CC=C(OC)C(B(O)O)=C1 |
The Analytical Challenge: Boronic Acid Dehydration
A primary challenge in the characterization of boronic acids is their propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium between the monomeric acid and the trimeric boroxine can complicate spectroscopic analysis, leading to broadened signals or the appearance of multiple species in solution. A robust elucidation strategy must account for and mitigate this behavior.
The Elucidation Workflow: A Synergistic Approach
The definitive confirmation of the structure requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of the puzzle. The workflow is designed to move from rapid, high-level verification to detailed, high-resolution mapping, culminating in unambiguous spatial confirmation.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Rationale and Experimental Choice
Mass spectrometry serves as the initial checkpoint to confirm that the synthesized material has the correct molecular weight corresponding to the target formula. Due to the polarity of boronic acids and the risk of thermal degradation leading to boroxine formation, a soft ionization technique is required.[1][2] Electrospray Ionization (ESI) is the method of choice, particularly in negative ion mode, which often provides a clean spectrum with a prominent deprotonated molecular ion.[2][3]
Detailed Protocol: UPLC-ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate to a final concentration of 10 µg/mL.[2][3]
-
Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Chromatography:
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI.
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Source Temperature: 120-150 °C (kept relatively low to minimize dehydration).
-
Scan Range: m/z 50-750.
-
Expected Data and Interpretation
The primary goal is to identify the ion corresponding to the molecular formula C₉H₁₁BO₅ (Exact Mass: 210.0700).
| Ion Species | Formula | Calculated m/z | Expected Observation |
| [M-H]⁻ | C₉H₁₀BO₅⁻ | 209.0622 | Base Peak. The most intense and diagnostically significant ion in negative mode.[2] |
| [M+CH₃COO]⁻ | C₁₁H₁₄BO₇⁻ | 269.0833 | Acetate adduct from the mobile phase, providing further confirmation. |
| [M-H₂O-H]⁻ | C₉H₈BO₄⁻ | 191.0516 | Ion from the dehydrated molecule, may be present at low intensity. |
Infrared (IR) Spectroscopy: Functional Group Identification
Rationale
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid, non-destructive technique to confirm the presence of key functional groups. It provides validating evidence for the boronic acid, ester, and ether moieties, complementing the MS data.
Detailed Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal.
-
Scan: Acquire the sample spectrum over a range of 4000–400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
Expected Data and Interpretation
The IR spectrum should display characteristic absorption bands for each functional group within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3300 | Broad, Strong | O–H stretch (H-bonded) | Confirms the presence of the boronic acid hydroxyl groups.[4][5] |
| ~2950 | Medium | C–H stretch (aromatic & methyl) | Confirms the organic scaffold. |
| ~1720 | Strong, Sharp | C=O stretch | Diagnostic for the methoxycarbonyl (ester) group. |
| ~1350 | Strong | B–O stretch | Key vibration confirming the boronic acid functionality.[4][6] |
| ~1250-1300 | Strong | C–O stretch (ester & ether) | Confirms the presence of both the ester and methoxy groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Mapping
Rationale
NMR is the most powerful technique for determining the precise atomic connectivity of the molecule. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹¹B NMR can directly probe the boron center.
Overcoming Analytical Challenges: The Boroxine Solution
As previously noted, boronic acids can form boroxines, leading to poor quality NMR spectra in non-coordinating solvents like CDCl₃. Expert Insight: To ensure a sharp, interpretable spectrum of the monomeric species, the use of a coordinating deuterated solvent is essential. Deuterated methanol (CD₃OD) is highly effective as it readily breaks up the boroxine trimer through solvent exchange.[7] The B-OH protons will exchange with the solvent and become unobservable, but the aromatic and methyl proton signals will be sharp and clear.
Caption: Methanol shifts equilibrium to the monomer.
¹H NMR Analysis (400 MHz, CD₃OD)
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of CD₃OD. Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32).
-
Predicted Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H-6 | Ortho to the electron-withdrawing B(OH)₂ and meta to the -OCH₃. Deshielded. |
| ~7.7-7.9 | dd | 1H | H-4 | Ortho to the electron-withdrawing -COOCH₃ and meta to both other groups. Deshielded. |
| ~7.0-7.2 | d | 1H | H-3 | Ortho to the electron-donating -OCH₃. Shielded. |
| 3.90 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |
| 3.85 | s | 3H | -COOCH₃ | Typical chemical shift for a methyl ester. |
¹³C NMR Analysis (100 MHz, CD₃OD)
-
Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.
-
Predicted Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | Ester carbonyl carbon. |
| ~160 | C -2 (-OCH₃) | Aromatic carbon attached to the strongly donating ether oxygen. |
| ~135 | C -6 | Aromatic C-H ortho to the boronic acid. |
| ~132 | C -4 | Aromatic C-H ortho to the ester. |
| ~128 | C -5 (-COOCH₃) | Aromatic carbon attached to the ester group. |
| ~112 | C -3 | Aromatic C-H ortho to the ether oxygen. |
| ~110 | C -1 (-B(OH)₂) | Aromatic carbon attached to boron (signal may be broad due to quadrupolar relaxation). |
| ~56 | -OC H₃ | Ether methyl carbon. |
| ~52 | -COOC H₃ | Ester methyl carbon. |
¹¹B NMR Analysis (128 MHz, CD₃OD)
-
Rationale: ¹¹B NMR provides direct evidence for the hybridization state of the boron atom. It is a highly convenient tool for studying boronic acids.[8][9][10]
-
Protocol: Use the same sample. Acquire the spectrum using a boron-free probe or a background subtraction method.
-
Expected Data: A single, relatively broad signal is expected in the range of δ +28 to +32 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar, sp²-hybridized arylboronic acid.[8][9]
X-ray Crystallography: Unambiguous 3D Structure Confirmation
Rationale
While spectroscopy provides powerful evidence for chemical connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule in the solid state. It confirms the substitution pattern absolutely and reveals crucial details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11][12]
Experimental Workflow
Caption: The workflow for X-ray crystallography.
Protocol for Single-Crystal Growth
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, water) for moderate solubility.
-
Method: Slow evaporation is the most common method for boronic acids.
-
Procedure: Create a saturated or near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days at a constant temperature.
-
Crystal Selection: Examine the resulting solids under a microscope and select a well-formed, defect-free crystal (0.1-0.5 mm) for analysis.
Data Interpretation: Comparison with Analogous Structures
While a specific crystal structure for the title compound is not publicly available as of this writing, the structure of the closely related 4-(methoxycarbonyl)phenylboronic acid provides an excellent proxy for expected structural features.[13]
-
Dimerization: Arylboronic acids typically form hydrogen-bonded dimers in the solid state. The two B(OH)₂ groups of adjacent molecules interact, forming a central eight-membered ring.[11][12][13]
-
Planarity: The methoxycarbonyl group is expected to be nearly coplanar with the benzene ring, with a slight rotation of less than 10°.[13]
-
Bond Lengths: Key bond lengths will be consistent with established values, such as C=O (~1.23 Å), C-O (ester, ~1.29 Å), and C-B (~1.55 Å).[13][14]
-
Intermolecular Interactions: Further hydrogen bonds between the boronic acid OH groups and the carbonyl oxygen of the ester are expected, linking the dimers into extended sheets.[13]
Data Synthesis and Final Confirmation
-
MS confirms the elemental composition C₉H₁₁BO₅.
-
IR confirms the presence of O-H, C=O, C-O, and B-O functional groups.
-
¹H and ¹³C NMR establish the 1,2,4-trisubstitution pattern on the benzene ring and confirm the connectivity of the methoxy and methoxycarbonyl groups.
-
¹¹B NMR confirms the sp² hybridization state of the boron atom.
-
X-ray Crystallography provides the definitive 3D arrangement of all atoms, confirming the substitution pattern and revealing the solid-state packing and hydrogen-bonding network.
Caption: Confirmed structure of the title compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document extends beyond a simple data repository. It delves into the rationale behind experimental choices, addresses common challenges associated with the NMR of arylboronic acids, and offers field-proven insights to ensure data integrity and reproducibility.
Introduction: The Significance of this compound and the Imperative of Precise NMR Characterization
This compound is a bespoke building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—a methoxy group ortho to the boronic acid and a methoxycarbonyl group para to the methoxy group—offers unique steric and electronic properties that can be exploited to fine-tune molecular architectures.
Given its role as a foundational synthetic intermediate, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecule's carbon-hydrogen framework. However, arylboronic acids present a unique set of challenges in NMR analysis, primarily due to their propensity to form cyclic trimeric anhydrides known as boroxines. This guide will illuminate these challenges and provide robust protocols for obtaining high-quality, interpretable NMR spectra.
The Boronic Acid-Boroxine Equilibrium: A Critical Consideration
A foundational concept that underpins the reliable NMR analysis of arylboronic acids is the dynamic equilibrium between the monomeric acid and its corresponding boroxine. This reversible condensation reaction can lead to complex or broadened NMR spectra, complicating interpretation.
The equilibrium is influenced by several factors, including concentration, temperature, and, most critically, the solvent. In non-polar, aprotic solvents like chloroform-d (CDCl3), the formation of the boroxine is often favored. Conversely, protic solvents such as methanol-d4 (CD3OD) or deuterium oxide (D2O) can effectively suppress boroxine formation by solvating the boronic acid moiety and participating in hydrogen bonding, thereby yielding sharp, well-resolved spectra of the monomeric species.[1]
Caption: The reversible equilibrium between an arylboronic acid and its boroxine trimer.
Predicted ¹H and ¹³C NMR Data for this compound
While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, we can predict the chemical shifts with a high degree of confidence based on established substituent effects and data from structurally analogous compounds, such as 2-methoxyphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid.[2][3][4] The following tables summarize the expected NMR data in a suitable protic solvent like methanol-d4 to ensure the analysis of the monomeric form.
Predicted ¹H NMR Spectral Data (400 MHz, Methanol-d4)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.95 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing methoxycarbonyl group and the boronic acid. |
| ~7.80 | dd | 1H | H-4 | Influenced by both the ortho methoxycarbonyl and the meta boronic acid. |
| ~7.10 | d | 1H | H-3 | Shielded by the ortho methoxy group. |
| ~3.90 | s | 3H | -COOCH₃ | Typical chemical shift for a methyl ester. |
| ~3.85 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |
Note: The protons of the B(OH)₂ group are typically broad and may exchange with the solvent, often rendering them unobservable or as a very broad, low-intensity signal.
Predicted ¹³C NMR Spectral Data (101 MHz, Methanol-d4)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~168.0 | -C =O | Standard chemical shift for an ester carbonyl carbon. |
| ~162.0 | C-2 | Aryl carbon attached to the strongly electron-donating methoxy group. |
| ~136.0 | C-6 | Influenced by the adjacent methoxycarbonyl group. |
| ~132.0 | C-4 | Deshielded by the adjacent methoxycarbonyl group. |
| ~128.0 | C-5 | Carbon bearing the methoxycarbonyl substituent. |
| ~112.0 | C-3 | Shielded by the ortho methoxy group. |
| ~115.0 | C-1 | The ipso-carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation and can be broad.[5] |
| ~56.0 | -OC H₃ | Typical chemical shift for an aryl methoxy carbon. |
| ~52.5 | -COOC H₃ | Typical chemical shift for a methyl ester carbon. |
Experimental Protocol: Acquiring High-Fidelity NMR Data
To ensure the acquisition of a clean, interpretable spectrum of the monomeric this compound, the following protocol is recommended. This self-validating system prioritizes the suppression of boroxine formation.
Sample Preparation
-
Analyte Preparation: Ensure the this compound sample is dry and free of non-volatile organic solvents.
-
Solvent Selection: Use high-purity methanol-d4 (CD3OD). This solvent is the key to breaking the boroxine trimer and obtaining sharp signals for the monomer.[1]
-
Concentration: Weigh approximately 5-10 mg of the boronic acid directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of methanol-d4. Cap the tube and gently invert several times to ensure complete dissolution. A brief sonication can be used if necessary.
Caption: Recommended workflow for NMR sample preparation and data acquisition.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock onto the deuterium signal of methanol-d4. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 180 ppm.
-
Advanced NMR Techniques: ¹¹B NMR Spectroscopy
For a more comprehensive characterization, ¹¹B NMR spectroscopy can be employed. This technique is highly sensitive to the coordination environment of the boron atom.
-
sp²-hybridized Boronic Acid: The monomeric boronic acid will exhibit a signal in the range of δ 27-33 ppm.[6]
-
sp²-hybridized Boroxine: The boroxine trimer typically appears at a slightly lower field, around δ 33 ppm.[6]
-
sp³-hybridized Boronate Esters/Adducts: If the boronic acid forms a tetrahedral adduct (e.g., with a diol or a coordinating solvent), the ¹¹B chemical shift will move significantly upfield.[7][8]
The observation of a single, relatively sharp peak around 30 ppm in a protic solvent would provide strong evidence for the presence of the monomeric boronic acid.
Conclusion
The successful NMR characterization of this compound is not merely a routine procedure but a thoughtful application of chemical principles to overcome inherent analytical challenges. The primary obstacle, the formation of boroxines, is effectively mitigated by the judicious choice of a protic solvent like methanol-d4. By understanding the causality behind this experimental choice, researchers can ensure the acquisition of high-quality, reproducible NMR data that unequivocally confirms the structure and purity of this important synthetic building block. This guide provides the predictive data, methodological framework, and expert rationale necessary for drug development professionals to confidently utilize this reagent in their synthetic campaigns.
References
- 1. reddit.com [reddit.com]
- 2. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Foreword: Navigating the Nuances of Boronic Acid Analysis
Welcome to a comprehensive exploration of the mass spectrometric analysis of this compound. As a crucial building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the ability to accurately characterize this molecule is paramount for researchers in drug discovery and process development.[1] Boronic acids, however, present a unique set of analytical challenges, primarily their propensity for dehydration into cyclic boroxine structures, which can confound spectral interpretation.[1][2][3]
This guide is designed to move beyond a simple recitation of methods. It is a distillation of field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice. We will construct a robust analytical framework from the ground up, focusing on Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) as the gold standard for preserving the integrity of the analyte and generating clear, interpretable data. Our objective is to provide you with a self-validating system for the analysis of this and similar aromatic boronic acid compounds.
Part 1: Foundational Principles & Pre-analytical Considerations
The Analyte: A Structural Overview
Before entering the mass spectrometer, a deep understanding of the analyte's structure is essential. This compound possesses three key functional groups that dictate its behavior during analysis:
-
Boronic Acid Group (-B(OH)₂): This is the most reactive and challenging moiety. It is prone to thermal dehydration and can interact with diols.
-
Methoxy Group (-OCH₃): An electron-donating group on the aromatic ring.
-
Methyl Ester Group (-COOCH₃): Can undergo hydrolysis or participate in fragmentation pathways.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁BO₅ | [4] |
| Molecular Weight | 209.99 g/mol | [4] |
| Appearance | Solid |[4] |
The Boroxine Formation Challenge
The primary obstacle in the mass spectrometry of boronic acids is their tendency to undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[1][2] This process is readily induced by heat, such as that found in a traditional Gas Chromatography (GC) injector port or a heated Electron Ionization (EI) source. The formation of boroxines leads to the appearance of ions at a much higher mass-to-charge ratio (m/z) than the parent analyte, complicating spectra and compromising quantitative accuracy.
Rationale for Ionization Technique Selection
The choice of ionization technique is the most critical decision to mitigate boroxine formation.
-
Electron Ionization (EI): While providing rich, library-searchable fragmentation patterns, EI's requirement for a volatile sample and its high-energy nature make it unsuitable for direct analysis of polar, thermally labile boronic acids.[3] Derivatization would be mandatory.[1][3]
-
Electrospray Ionization (ESI): ESI is the superior technique for this analyte. It ionizes molecules directly from a liquid phase into the gas phase at atmospheric pressure and near-ambient temperature. This "soft" ionization process imparts minimal internal energy to the analyte, effectively preventing thermal dehydration and allowing for the observation of the intact molecular ion.[2][5][6] Both positive and negative ion modes can be utilized to gain comprehensive structural information.
Part 2: A Validated Experimental Workflow for LC-ESI-MS Analysis
This section details a complete, step-by-step protocol for the analysis of this compound. The workflow is designed for robustness and reproducibility.
Detailed Experimental Protocol
1. Sample & Mobile Phase Preparation
-
Analyte Stock Solution: Accurately weigh ~5 mg of this compound solid and dissolve in 5 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 5 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 10 mM Ammonium Acetate in Optima™ LC/MS Grade Water. The ammonium acetate buffer system is crucial as it aids in protonation/deprotonation and can form stable adducts, improving ionization consistency.[2][5]
-
Mobile Phase B: Optima™ LC/MS Grade Acetonitrile.
2. Liquid Chromatography (LC) Parameters
-
System: A high-performance liquid chromatography (UHPLC/HPLC) system.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column.[2][5]
-
Column Temperature: 35 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
LC Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
3. Mass Spectrometry (MS) Parameters
-
System: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Mode: ESI, performed separately in both Positive and Negative modes.
-
Scan Range: m/z 70 - 600.
-
Source Parameters (Representative values, must be optimized):
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Cone/Nozzle Voltage: 30 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow (N₂): 800 L/hr.
-
-
Data Acquisition:
-
MS1 (Full Scan): Acquire accurate mass data to confirm the elemental composition.
-
MS2 (Tandem MS/MS): Perform Collision-Induced Dissociation (CID) on the precursor ions identified in the MS1 scan to elicit structural fragments. Set collision energy to a ramp (e.g., 10-40 eV) to observe a wide range of fragments.
-
Part 3: Data Interpretation & Fragmentation Analysis
Accurate data interpretation relies on predicting the ions that will form in the ESI source and their subsequent fragmentation patterns.
Expected Molecular Ions (MS1 Scan)
The high-resolution MS1 scan should be interrogated for the following theoretical m/z values. Observing these ions with high mass accuracy (< 5 ppm) confirms the presence and elemental formula of the analyte.
| Ion Species | Formula | Theoretical m/z | Ionization Mode |
| Protonated Molecule | [C₉H₁₁BO₅ + H]⁺ | 211.0718 | Positive |
| Ammonium Adduct | [C₉H₁₁BO₅ + NH₄]⁺ | 228.0983 | Positive |
| Sodium Adduct | [C₉H₁₁BO₅ + Na]⁺ | 233.0537 | Positive |
| Deprotonated Molecule | [C₉H₁₁BO₅ - H]⁻ | 209.0575 | Negative |
Predicted Fragmentation Pathways (MS/MS Analysis)
Tandem MS (MS/MS) provides a fingerprint of the molecule's structure.
Positive Ion Mode Fragmentation ([M+H]⁺, m/z 211.07)
The protonated molecule is expected to fragment via losses of neutral molecules such as water (from the boronic acid) and methanol (from the ether or ester). Cleavage of the ester bond is also a common pathway for such structures.[7]
Negative Ion Mode Fragmentation ([M-H]⁻, m/z 209.06)
In negative mode, fragmentation of phenylboronic acids can be less intuitive. While a parent ion is often observed in ESI (unlike other ionization methods), characteristic fragments related to the boron moiety, such as BO₂⁻, can be formed at higher collision energies.[8]
Conclusion: An Authoritative Approach
The mass spectrometric analysis of this compound demands a methodical approach centered on mitigating its inherent thermal instability. By leveraging the soft ionization of ESI coupled with the separation power of LC, one can reliably obtain high-quality data on the intact molecule. The protocols and fragmentation pathways detailed in this guide provide a robust framework for the identification, characterization, and quantification of this important synthetic building block. This methodology, grounded in an understanding of the analyte's chemical nature, ensures data integrity and provides the trustworthy, authoritative results required in a professional drug development environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Sourcing, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide focuses on a particularly valuable reagent, (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS No. 221006-63-9), a trifunctional building block that offers medicinal chemists a unique combination of steric and electronic properties.
The presence of a methoxy group ortho to the boronic acid moiety, coupled with a methoxycarbonyl group in the para position, provides a scaffold with distinct reactivity and conformational rigidity. These features are often exploited to fine-tune ligand-protein interactions, enhance metabolic stability, and improve the overall pharmacokinetic profile of drug candidates.[2] This in-depth technical guide serves as a comprehensive resource for researchers, providing critical information on commercial suppliers, a detailed laboratory-scale synthesis protocol, characteristic analytical data, and a practical application in a Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry.
Commercial Availability: Securing a Reliable Supply of a Key Building Block
For researchers embarking on a new synthetic campaign, the accessibility of high-quality starting materials is a critical first step. This compound is available from a number of reputable chemical suppliers. The following table provides a summary of commercial sources, which is essential for procurement and project planning.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | CDS021062 | Not specified; sold as part of their CPR (Computer Planned Reactions) collection for early discovery research. Buyer assumes responsibility for identity and purity confirmation. | 50 MG |
| AbacipharmTech | SH032979 | Not specified | Inquire for details |
| CymitQuimica (distributor for Apollo Scientific) | Not specified | Not specified | 100mg, 250mg, 1g, 5g, 25g, 100g |
It is important to note that for the pinacol ester derivative, 2-Methoxy-5-methoxycarbonylphenylboronic acid pinacol ester (CAS No. 269410-10-8), which can offer advantages in terms of stability and handling, is also commercially available from suppliers such as Sigma-Aldrich and CymitQuimica.[3][4] The choice between the free boronic acid and its pinacol ester often depends on the specific reaction conditions and the stability of other functional groups in the molecule.
Laboratory-Scale Synthesis: A Reliable Path to this compound
While commercially available, there are instances where an in-house synthesis of this compound may be desirable, for example, for cost-effectiveness in large-scale campaigns or for the synthesis of analogues. A common and reliable method for the preparation of aryl boronic acids is the lithiation of an aryl halide followed by borylation with a trialkyl borate.[5] The following protocol details a robust procedure for the synthesis of the title compound starting from the readily available methyl 3-bromo-4-methoxybenzoate.
Synthesis Workflow
Caption: Lithiation-Borylation Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
Methyl 3-bromo-4-methoxybenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (flame-dried) under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add methyl 3-bromo-4-methoxybenzoate (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the freshly prepared aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by the slow addition of 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Analytical Characterization: A Self-Validating System
For any synthetic building block, a thorough analytical characterization is non-negotiable to ensure its identity and purity, which are critical for the reproducibility of subsequent reactions. The following table summarizes the expected analytical data for this compound.
| Technique | Data |
| Molecular Formula | C9H11BO5 |
| Molecular Weight | 209.99 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): ~7.9 (d, 1H), ~7.8 (s, 1H), ~7.0 (d, 1H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, CO₂CH₃), B(OH)₂ protons will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected chemical shifts (δ, ppm): ~167.0 (C=O), ~160.0 (C-O), aromatic carbons between 110-140 ppm, ~55.0 (OCH₃), ~52.0 (CO₂CH₃). The carbon attached to boron will be broad and may be difficult to observe. |
| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ = 211.07, [M+Na]⁺ = 233.05 |
Note: The exact chemical shifts and coupling constants can vary based on the solvent, concentration, and spectrometer frequency. It is imperative for researchers to acquire their own analytical data to confirm the identity and purity of the compound before use.
Application in Suzuki-Miyaura Coupling: Synthesis of a Kinase Inhibitor Scaffold
The true utility of this compound is demonstrated in its application as a key building block in the synthesis of biologically active molecules. Its structural motifs are found in various kinase inhibitors, which are a major class of targeted therapeutics in oncology.[6] The following protocol details a representative Suzuki-Miyaura coupling reaction to construct a biaryl scaffold, a common core in many kinase inhibitors.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Detailed Experimental Protocol
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-bromoisoquinoline, 1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
This protocol provides a general framework, and the optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used.[7]
Conclusion: A Versatile Building Block for Advancing Drug Discovery
This compound is a powerful and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern allows for the introduction of key structural motifs that can positively influence the biological activity and pharmacokinetic properties of drug candidates. This guide has provided a comprehensive overview of its commercial availability, a reliable synthesis protocol, essential analytical data for quality control, and a practical application in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. By leveraging the information presented herein, researchers can confidently incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methoxy-5-methoxycarbonylphenylboronic acid pinacol ester AldrichCPR 269410-10-8 [sigmaaldrich.com]
- 4. 2-Methoxy-5-methoxycarbonylphenylboronic acid, pinacol est… [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: A Technical Guide for Researchers
For the discerning researcher in organic synthesis and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of the applications of a uniquely functionalized reagent, (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, for scientists and professionals in the field.
Introduction to this compound: Structure and Properties
This compound, identified by its CAS number 221006-63-9, is a trifunctional aromatic building block. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxy group, and a methoxycarbonyl (ester) group. This strategic arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable reagent in organic synthesis.
The boronic acid moiety is the cornerstone of its reactivity, enabling it to participate in a wide array of cross-coupling reactions. The ortho-methoxy group can influence the reactivity of the boronic acid through steric hindrance and electronic effects, potentially leading to selective coupling outcomes. The para-methoxycarbonyl group provides a versatile handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 221006-63-9 |
| Molecular Formula | C₉H₁₁BO₅ |
| Molecular Weight | 209.99 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethylformamide. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a direct route to biaryl and substituted aromatic compounds. These structural motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and advanced materials.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; ArX [label="Ar-X (Aryl Halide)", shape=ellipse, fillcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4"]; BoronicAcid [label="R-B(OH)₂\n(this compound)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_biaryl [label="Ar-Pd(II)L_n-R", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-R (Biaryl Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> PdII_complex [label="Ar-X"]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_complex [style=invis]; PdII_complex -> PdII_biaryl [label="[R-B(OH)₃]⁻"]; BoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_biaryl [style=invis]; PdII_biaryl -> Product; PdII_biaryl -> Pd0 [label="Reductive\nElimination"]; }
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Synthesis of Biaryl Compounds in Medicinal Chemistry
The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key building block for introducing a highly functionalized phenyl ring into a target molecule. The methoxy and methoxycarbonyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Table 2: Representative Suzuki-Miyaura Reaction for Biaryl Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | This compound | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | >90 (expected) |
| Heteroaryl Chloride | This compound | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | >85 (expected) |
Note: The yields provided are based on typical outcomes for analogous reactions and serve as an illustrative guide.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a generalized, self-validating protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
// Nodes Start [label="Start: Assemble Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert_Atmosphere [label="Establish Inert Atmosphere"]; Add_Solvents [label="Add Toluene and Water"]; Heating [label="Heat to 100°C with Stirring"]; Monitoring [label="Monitor Reaction (TLC/LC-MS)"]; Workup [label="Aqueous Workup"]; Purification [label="Purification (Column Chromatography)"]; End [label="End: Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inert_Atmosphere; Inert_Atmosphere -> Add_Solvents; Add_Solvents -> Heating; Heating -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> End; }
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.Further Synthetic Transformations
The utility of this compound extends beyond the initial cross-coupling reaction. The ester functionality serves as a versatile anchor for subsequent chemical modifications.
-
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This introduces a carboxylic acid group that can be used for amide bond formation, further coupling reactions, or to enhance the solubility of the molecule.
-
Amidation: The ester can be converted to a wide range of amides through reaction with primary or secondary amines. This is a common strategy in drug discovery to explore the structure-activity relationship of a lead compound.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
// Nodes Starting_Material [label="{ this compound | -COOCH₃ }", fillcolor="#F1F3F4"]; Carboxylic_Acid [label="{ Carboxylic Acid Derivative | -COOH }", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="{ Amide Derivative | -CONR¹R² }", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="{ Alcohol Derivative | -CH₂OH }", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Starting_Material:f0 -> Carboxylic_Acid:f0 [label="Hydrolysis"]; Starting_Material:f0 -> Amide:f0 [label="Amidation"]; Starting_Material:f0 -> Alcohol:f0 [label="Reduction"]; }
Caption: Potential synthetic transformations of the methoxycarbonyl group.Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures. Its trifunctional nature allows for its seamless integration into synthetic routes via the robust Suzuki-Miyaura cross-coupling reaction, while the ester moiety provides a gateway for further molecular elaboration. For researchers in drug discovery and materials science, this reagent offers a strategic advantage in the efficient synthesis of novel and functional molecules. As the demand for sophisticated organic compounds continues to grow, the applications of such well-designed building blocks will undoubtedly expand.
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Introduction: A Key Building Block in Modern Synthesis
This compound is a member of the arylboronic acid family, a class of compounds indispensable to modern organic chemistry and drug development. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction[1][2]. This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient synthesis of complex molecules, including biaryls, which are prevalent structural motifs in pharmaceuticals and functional materials.
The presence of the methoxy and methoxycarbonyl functional groups on the phenyl ring allows for fine-tuning of electronic properties and provides handles for further synthetic transformations, making this specific reagent a valuable building block for medicinal chemists and materials scientists. However, like all chemical reagents, a thorough understanding of its properties and potential hazards is paramount to ensure its safe and effective use in the laboratory.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for this compound. It moves beyond a simple recitation of safety data to explain the causality behind handling recommendations, grounded in the chemical nature of the compound and extensive safety documentation for this class of molecules.
Hazard Identification and Proactive Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 221006-63-9) is not always readily available, the hazards can be reliably inferred from the extensive data on closely related phenylboronic acid derivatives[3][4][5][6][7][8]. The primary hazards associated with this solid, often crystalline, compound stem from its potential to cause irritation upon contact and its toxicity if ingested.
Globally Harmonized System (GHS) Classification
The anticipated GHS classification, based on analogous compounds, provides a clear framework for understanding the primary risks.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7][8] |
This table synthesizes data from multiple sources for analogous phenylboronic acid compounds.
The causality behind these classifications is rooted in the compound's chemical reactivity and physical form. As a fine powder, it can easily become airborne, leading to respiratory tract irritation. Its acidic nature and organic structure contribute to its irritant effects on skin and eyes.
A Framework for Risk Assessment
A self-validating safety protocol begins with a dynamic risk assessment before any experimental work. This is not a one-time checklist but a continuous process of evaluation.
Caption: Risk Assessment Workflow for Handling Arylboronic Acids.
Comprehensive Protocols for Safe Handling and Storage
Adherence to stringent handling and storage protocols is non-negotiable for mitigating the identified risks. These protocols function as a self-validating system, ensuring that safety is integrated into the scientific workflow.
Engineering Controls: The First Line of Defense
Primary containment and control of the chemical environment are critical.
-
Ventilation: All manipulations of solid this compound, especially weighing and transferring, must be performed in a properly functioning chemical fume hood to prevent inhalation of airborne dust[4][7][9].
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed[3][4][10].
Personal Protective Equipment (PPE): The Essential Barrier
The correct selection and use of PPE is crucial for preventing personal exposure.
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against dust particles and potential splashes of reagents during reaction setup[4][5]. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. It is critical to inspect gloves before use and consult manufacturer data for compatibility with solvents used in the procedure[3][5]. |
| Body | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination[5]. |
| Respiratory | A NIOSH-approved N95 (or better) respirator. | Required when engineering controls may not be sufficient to limit inhalation exposure, such as during the handling of large quantities or cleaning up spills[11]. |
Chemical Hygiene and Best Practices
-
Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn[3][4][5].
-
Avoid the formation and dispersion of dust during handling[6][9][12]. Use a micro-spatula for transfers and, if possible, weigh the material directly into the reaction vessel inside the fume hood.
-
Contaminated clothing should be removed and washed before reuse[5][13].
Storage and Stability: Preserving Integrity
Arylboronic acids require specific storage conditions to maintain their chemical integrity and prevent degradation.
-
Container: Keep the container tightly closed to prevent exposure to air and moisture[3][4][5][10].
-
Atmosphere: This compound is sensitive to moisture and air[3][12]. For long-term storage and to ensure high reactivity in sensitive coupling reactions, storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended[3][12][14].
-
Conditions: Store in a cool, dry, and well-ventilated place[3][5][15]. Refrigeration (2-8°C) is often recommended[3][12][15].
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or vigorous reactions[3][4][6].
Emergency Response Protocols
In the event of an exposure or spill, a swift and correct response is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention[3][4][6][10].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][4][5][10]. If skin irritation occurs, seek medical advice[5][6].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][4][5][10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately[4][8][12][13].
Fire-Fighting and Spill Management
-
Fire: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire[9]. Water spray may also be used[3]. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[3][6][9]. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and boron oxides[3][4][6].
-
Spills: For minor spills, ensure adequate ventilation and wear full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal[3][6][12]. Do not allow the material to enter drains or waterways[16][17].
Field Application: A Suzuki-Miyaura Coupling Workflow
To contextualize the safety protocols, this section outlines a typical experimental workflow using this compound. This demonstrates how handling procedures are integrated into a real-world synthetic application.
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide[1][2].
Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Causality in the Workflow:
-
Step 1 & 3 (Inert Atmosphere): The catalytic cycle of the Suzuki reaction involves a Pd(0) species, which is oxygen-sensitive. The inert atmosphere prevents its oxidation and deactivation.
-
Step 2 (Weighing in Hood): This step presents the highest risk of dust inhalation. Performing it within the fume hood directly addresses the respiratory irritation hazard.
-
Step 4 (Degassed Solvents): Dissolved oxygen in solvents can also interfere with the catalyst, hence the need for degassing.
-
Step 10 (Waste Disposal): The reaction waste will contain palladium (a heavy metal), boron compounds, and organic solvents, necessitating its disposal as hazardous chemical waste.
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Classification: Waste containing this compound and its reaction byproducts is classified as hazardous waste[3][18].
-
Procedure: Collect all waste materials (both solid and liquid) in clearly labeled, sealed containers.
-
Regulations: Dispose of the waste through a licensed chemical waste disposal company, adhering to all local, regional, and national regulations[9][13][18]. Never pour chemical waste down the drain[17].
Conclusion
This compound is a powerful tool for chemical synthesis. Its effective use is inextricably linked to a culture of safety that prioritizes risk assessment, proper handling, and emergency preparedness. By understanding the chemical principles that underlie the hazards of this compound class, researchers can implement self-validating safety protocols that protect themselves, their colleagues, and the environment. This guide provides the foundational knowledge for that purpose, but it must always be supplemented by the specific SDS provided by the manufacturer and a careful, experiment-specific risk assessment.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. 2-甲氧羰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. fishersci.ie [fishersci.ie]
- 15. This compound [myskinrecipes.com]
- 16. carlroth.com [carlroth.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. fishersci.co.uk [fishersci.co.uk]
A Comprehensive Technical Guide to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a versatile reagent in modern organic synthesis. Moving beyond a simple datasheet, this document offers a detailed examination of its nomenclature, physical and chemical properties, a plausible synthetic route with a step-by-step protocol, and its critical role in palladium-catalyzed cross-coupling reactions. The content herein is curated to provide researchers and drug development professionals with the technical insights necessary for its effective application.
Decoding the Nomenclature: A Multifaceted Identity
The compound with the structure of a methoxy group and a methoxycarbonyl group on a phenylboronic acid at positions 2 and 5 respectively, is identified by several names. Understanding these alternatives is crucial for comprehensive literature searches and clear scientific communication.
The systematic IUPAC name for this compound is Methyl 3-borono-4-methoxybenzoate . This name prioritizes the benzoic acid methyl ester as the principal functional group.
Commonly, it is referred to as This compound . This nomenclature treats the boronic acid as the primary functional group.
Other synonyms and identifiers include:
-
3-Borono-4-methoxybenzoic acid methyl ester
-
A CAS Number of 221006-63-9 has been assigned to this compound, providing a definitive identification.[1]
For clarity and consistency, this guide will primarily use the name This compound .
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties is fundamental to the successful application of any chemical reagent.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₅ | [2] |
| Molecular Weight | 209.99 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. | Inferred from related compounds |
Spectroscopic Characterization:
-
¹H NMR (predicted): The spectrum would likely show distinct signals for the two aromatic protons, the methoxy protons, the methyl ester protons, and a broad singlet for the boronic acid hydroxyl protons. The chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.
-
¹³C NMR (predicted): The spectrum would display nine distinct carbon signals, with the chemical shifts indicative of the aromatic carbons, the ester carbonyl carbon, and the two methoxy carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Synthesis of this compound: A Plausible Pathway
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a reliable synthetic route can be designed based on established organometallic chemistry principles. A common and effective method for the synthesis of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
A plausible precursor for this synthesis is Methyl 3-bromo-4-methoxybenzoate .
Visualizing the Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound via Miyaura borylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general Miyaura borylation procedures and should be optimized for specific laboratory conditions.
Materials:
-
Methyl 3-bromo-4-methoxybenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-bromo-4-methoxybenzoate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup of Pinacol Ester: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is the pinacol ester intermediate.
-
Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a mixture of acetone and water. Add an aqueous solution of hydrochloric acid and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Protocol
This protocol provides a general framework for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, or Methyl 3-borono-4-methoxybenzoate, is a valuable and versatile building block in organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the construction of complex biaryl structures, which are prevalent in many areas of chemical research and development. This guide has provided a comprehensive overview of its nomenclature, properties, a plausible synthetic route, and a general protocol for its application, empowering researchers to effectively utilize this important reagent in their synthetic endeavors.
References
physical and chemical characteristics of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
An In-Depth Technical Guide to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Properties, Handling, and Application in Suzuki-Miyaura Coupling
Section 1: Introduction and Overview
This compound, identified by CAS Number 221006-63-9, is a highly functionalized aromatic building block pivotal to modern organic synthesis.[1][2] Its structure incorporates a phenyl ring substituted with three key functional groups: a boronic acid, a methoxy ether, and a methyl ester. This strategic arrangement of an ortho-methoxy group, a meta-boronic acid group, and a para-ester group makes it a versatile reagent for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] The presence of both electron-donating (methoxy) and electron-withdrawing (methoxycarbonyl) groups on the phenyl ring can modulate the electronic properties and reactivity of the molecule, offering fine control in the synthesis of substituted biaryl compounds. This guide provides a senior-level perspective on its core characteristics, practical applications, and handling protocols, designed for researchers and drug development professionals.
Caption: Key functional groups on the aromatic core.
Section 2: Physicochemical Characteristics
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The data for this compound are summarized below. It is critical to note that while some data are derived from experimental sources for related isomers, others are predicted values and should be treated as such.
| Property | Value | Source(s) |
| CAS Number | 221006-63-9 | [1][2][5] |
| Molecular Formula | C₉H₁₁BO₅ | [6][7] |
| Molecular Weight | 209.99 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | Data not available (Isomer: 102-107 °C) | [8] |
| Boiling Point | 408.3 ± 55.0 °C (Predicted) | [1] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in most polar organic solvents (General) | [9] |
Stability and Storage
Expertise & Experience: Boronic acids as a class of compounds exhibit a known propensity for dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium reaction that can be driven by the removal of water. The presence of boroxine impurities can complicate stoichiometry calculations and may affect reaction kinetics.
To ensure the integrity and reactivity of this compound, the following storage protocol is strongly recommended:
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.[1]
-
Temperature: Maintain in a refrigerated environment (2-8°C).[1] Low temperatures slow the rate of potential degradation pathways.
-
Handling: When handling the reagent, work swiftly to minimize exposure to ambient air and moisture. Use of a glovebox or Schlenk line techniques is ideal for weighing and dispensing the material for sensitive applications.
Quality Control and Characterization
Trustworthiness: It is important for the end-user to recognize that commercial availability, particularly for specialized reagents, does not always guarantee the presence of extensive, publicly available analytical data. For this compound, detailed experimental spectroscopic data like ¹H or ¹³C NMR spectra are not readily found in public databases.[10][11]
Therefore, a critical, self-validating step for any researcher is to perform in-house characterization to confirm the identity and purity of the received material prior to its use in a synthetic sequence. Standard analytical methods include:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure and identify potential impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess purity, comparing batch-to-batch consistency.
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[4] This reaction couples the boronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[3]
Mechanistic Causality
The reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate species (Ar²-B(OR)₃⁻). This activated species transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl complex. The choice of base is crucial; it must be strong enough to form the boronate but not so strong as to cause unwanted side reactions, such as hydrolysis of the ester group.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 4: Experimental Protocol: A Self-Validating Workflow
This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling.
Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Reagents and Equipment
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
TLC plates and column chromatography supplies (Silica gel, solvents)
Step-by-Step Methodology
-
Preparation (Self-Validation): In a Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Causality: The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, improving overall efficiency.
-
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent must be degassed (e.g., by sparging with argon for 20-30 minutes) to prevent catalyst poisoning.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100°C and stir vigorously.
-
Trustworthiness: The reaction progress should be monitored to establish a validated endpoint. After 1-2 hours, take a small aliquot, dilute it, and spot it on a TLC plate against the starting materials to check for consumption of the limiting reagent (aryl bromide).
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Causality: This aqueous work-up removes the inorganic base (K₃PO₄) and other water-soluble byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
Caption: A validated experimental workflow for Suzuki-Miyaura coupling.
Section 5: Safety and Handling
Authoritative Grounding: Based on safety data for closely related phenylboronic acid derivatives, this compound should be handled as a hazardous chemical.
-
Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May also cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder. Avoid generating dust.
-
Storage: As detailed in Section 2.1, store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[1]
Section 6: Conclusion
This compound is a valuable and versatile reagent for synthetic organic chemistry. Its trifunctional nature provides a handle for constructing elaborate molecular frameworks essential for pharmaceutical and materials research. While its inherent stability requires careful storage and handling, its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction is well-established. By following validated protocols and exercising due diligence in material characterization, researchers can effectively leverage this compound to achieve their synthetic goals.
References
- 1. 221006-63-9 | CAS DataBase [chemicalbook.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Methyl 3-borono-4-methoxybenzoate | 221006-63-9 [chemicalbook.com]
- 6. m.globalchemmall.com [m.globalchemmall.com]
- 7. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-甲氧羰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Substituted Biaryls with Precision
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in the creation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
This guide provides a detailed protocol and in-depth scientific rationale for the use of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions. The presence of both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on the boronic acid presents unique considerations for reaction optimization to achieve high yields and purity. As senior application scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and catalyst may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Boronic acid coupling partner | 1.2 mmol (1.2 equiv) |
| Aryl Bromide | Halide coupling partner | 1.0 mmol (1.0 equiv) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium(0) catalyst | 0.03 mmol (3 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 mmol (2.0 equiv) |
| 1,4-Dioxane | Organic Solvent | 8 mL |
| Deionized Water | Co-solvent | 2 mL |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent | As needed |
| Ethyl Acetate | Extraction solvent | As needed |
| Brine | Aqueous wash | As needed |
| Silica Gel | Stationary phase for column chromatography | As needed |
| Hexanes/Ethyl Acetate | Mobile phase for column chromatography | As needed |
| Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen) | Reaction apparatus | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired biaryl product.[2]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
Choice of Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) may be necessary to enhance the rates of oxidative addition and reductive elimination.[3]
-
The Role of the Base: A base is essential for the transmetalation step.[4] Potassium carbonate is a moderately strong and cost-effective base. Weaker bases may be required for substrates with base-sensitive functional groups. The presence of the methoxycarbonyl group on the boronic acid makes it susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[5] While typically not a major issue with carbonate bases in a biphasic system, for particularly sensitive substrates, milder bases like potassium fluoride (KF) could be considered.[4]
-
Solvent System: A mixture of an organic solvent and water is commonly employed. 1,4-Dioxane is a good solvent for many organic substrates. The addition of water helps to dissolve the inorganic base and can accelerate the transmetalation step.[6] It is critical to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.
Troubleshooting and Scientific Integrity
A self-validating protocol requires an understanding of potential side reactions and how to mitigate them.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source to replace the C-B bond with a C-H bond, leading to the formation of methyl 4-methoxybenzoate as a byproduct.[7][8] Electron-rich boronic acids, such as the one in this protocol, are more susceptible to protodeboronation.[7][9]
-
Mitigation: Ensure a thoroughly inert atmosphere to prevent oxidation which can promote this side reaction. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help to compensate for any loss. For particularly problematic cases, using the corresponding boronate ester (e.g., pinacol ester) can increase stability.
-
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1]
-
Mitigation: Rigorous degassing of solvents and maintaining an inert atmosphere are the most effective ways to minimize homocoupling.
-
-
Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic conditions, especially with prolonged reaction times at high temperatures.[5]
-
Mitigation: Monitor the reaction closely and avoid unnecessarily long reaction times. If hydrolysis is a significant issue, consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) or a lower reaction temperature, which may require a more active catalyst system.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of highly functionalized biaryl compounds. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this reaction for their specific needs. The protocol provided serves as a solid foundation for further exploration and application in the fields of pharmaceutical discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. studylib.net [studylib.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
reaction conditions for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions and applications of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.
Introduction: A Versatile Building Block for Modern Synthesis
This compound is a substituted arylboronic acid that has emerged as a crucial building block in synthetic organic chemistry. Its structure, featuring a sterically accessible boronic acid group ortho to a methoxy substituent and para to a methoxycarbonyl group, provides a unique combination of electronic and steric properties. These features make it an invaluable reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam amination/etherification, enabling the facile formation of key carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the compound's properties, safety protocols, and optimized reaction conditions for its most critical applications.
Section 1: Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 221006-63-9 | [2] |
| Molecular Formula | C₉H₁₁BO₅ | |
| Molecular Weight | 209.99 g/mol | |
| Appearance | Solid | |
| Storage Class | 11 (Combustible Solids) | [3] |
Stability and Storage: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and protodeboronation under certain conditions. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. While some boronic acids are stable in air, careful storage minimizes the risk of degradation and ensures reproducibility in reactions.[4]
Section 2: Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure personnel safety.
-
Hazards: The compound is considered hazardous. It can cause skin and serious eye irritation and may be harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For weighing and transferring the solid, an N95 dust mask is recommended to prevent inhalation.[5][6]
-
Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions.[4][5]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.
Section 3: Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming biaryl C-C bonds, a scaffold prevalent in pharmaceuticals and organic materials.[7] this compound is an excellent substrate for this transformation.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center, regenerating the halide salt.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. 2-甲氧羰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal of chemical tools available to medicinal chemists, substituted phenylboronic acids have emerged as exceptionally versatile reagents. This guide provides an in-depth exploration of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a trifunctionalized reagent whose unique electronic and steric properties offer distinct advantages in the construction of complex molecular scaffolds. We will delve into the strategic rationale for its use, provide detailed protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, and discuss its potential in the generation of novel kinase inhibitor libraries.
The Molecular Advantage: Unpacking the Roles of the Methoxy and Methoxycarbonyl Substituents
The utility of this compound as a medicinal chemistry scaffold stems from the synergistic interplay of its three key functional groups: the boronic acid, the methoxy group, and the methoxycarbonyl group. Each imparts specific properties that can be leveraged to fine-tune the biological activity and pharmacokinetic profile of a drug candidate.
The methoxy (–OCH₃) group is a common feature in many natural products and approved drugs.[1] Its presence can significantly influence a molecule's physicochemical properties. As an electron-donating group, it can modulate the reactivity of the phenyl ring and enhance binding affinity with biological targets.[2] Furthermore, the methoxy group can improve metabolic stability and solubility, key parameters in drug design.[2]
The methoxycarbonyl (–COOCH₃) group , an ester, serves as a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, a cornerstone of medicinal chemistry. This allows for the facile introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a compound series. The electron-withdrawing nature of the methoxycarbonyl group also influences the electronic properties of the phenyl ring, which can be advantageous in certain biological contexts.
The boronic acid (–B(OH)₂) moiety is the linchpin of this reagent's utility, primarily through its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds in modern organic synthesis.[3] The stability, ease of handling, and generally low toxicity of boronic acids make them ideal reagents for drug discovery programs.[4]
Synthesis of this compound: A General Protocol
While this compound is commercially available, an in-house synthesis may be required for various reasons. The following is a general and adaptable protocol for the synthesis of substituted arylboronic acids, which can be tailored for this specific compound. The synthesis typically starts from an appropriately substituted aryl halide.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
Methyl 4-bromo-3-methoxybenzoate (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet, add methyl 4-bromo-3-methoxybenzoate (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour. Alternatively, for a Grignard-based approach, iPrMgCl·LiCl can be used for a bromine-magnesium exchange.[5]
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1M HCl. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors via Suzuki-Miyaura Coupling
A significant application of substituted phenylboronic acids is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] The (2-Methoxy-5-(methoxycarbonyl)phenyl) moiety can be a key pharmacophore in the design of potent and selective kinase inhibitors.
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, a common strategy for the synthesis of kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 eq)
-
Heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system. Bubble inert gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired coupled product.
Data Presentation: Representative Kinase Inhibition Data
The following table presents hypothetical, yet representative, inhibitory activity data for a compound synthesized using this compound, illustrating its potential in generating potent kinase inhibitors. This data is analogous to that reported for structurally similar compounds.[6]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| XYZ-001 | Aurora Kinase A | 15 |
| Aurora Kinase B | 25 | |
| VEGFR2 | 150 | |
| EGFR | >1000 |
This data is for illustrative purposes only.
Visualizing the Workflow and Logic
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for the target boronic acid.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published methodologies in synthetic organic chemistry.[5][7] The success of each step can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized compounds.
By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic route and the quality of their final compounds.
Conclusion
This compound represents a valuable and strategically designed building block for medicinal chemistry. Its trifunctional nature provides a unique combination of features that can be exploited to generate novel and potent bioactive molecules, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery endeavors.
References
- 1. One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media via Addition-Annulation of Arylboronic Acid and Substituted Aliphatic Nitriles [organic-chemistry.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid in Modern Synthesis
Application Note & Synthetic Protocol
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of modern organic synthesis, the quest for molecular complexity and functional diversity is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS No. 221006-63-9) has garnered significant attention as a versatile synthetic building block. Its unique substitution pattern, featuring an ortho-methoxy group and a para-methoxycarbonyl group, offers a sophisticated level of control over reactivity and imparts desirable physicochemical properties to the resulting products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable reagent, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances influenced by its substituents, provide a detailed, field-proven protocol, and explore its applications in the synthesis of complex molecular architectures relevant to medicinal chemistry and materials science.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 221006-63-9 | [1][2] |
| Molecular Formula | C₉H₁₁BO₅ | [1][2] |
| Molecular Weight | 209.99 g/mol | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [3] |
Handling and Storage:
Arylboronic acids are generally stable compounds, but can be susceptible to decomposition, particularly through protodeboronation under certain conditions.[4] It is recommended to store this compound in a cool, dry place under an inert atmosphere to prevent degradation. For handling, standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[5]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex in the presence of a base.[6] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
Mechanistic Considerations: The Influence of Substituents
The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by its ortho-methoxy and para-methoxycarbonyl substituents.
-
The Activating Role of the Base: The reaction is initiated by the activation of the boronic acid by a base. This converts the neutral boronic acid into a more nucleophilic boronate species, which is crucial for the transmetalation step.[6]
-
The Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. -
The Role of the ortho-Methoxy Group: The presence of an ortho-methoxy group can influence the reaction in several ways. It can participate in chelation with the palladium center during the catalytic cycle, which may affect the rate and selectivity of the reaction.[8][9] This chelation can stabilize the transition state, potentially accelerating the reaction.[8]
-
The Effect of the para-Methoxycarbonyl Group: The methoxycarbonyl group is an electron-withdrawing group. While electron-donating groups on the boronic acid partner generally enhance the reaction rate, electron-withdrawing groups can have a more complex effect.[10] However, the successful coupling of boronic acids with electron-withdrawing groups is well-documented and often depends on the optimization of reaction conditions, such as the choice of catalyst, ligand, and base.[11]
Detailed Application Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: To the flask, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use to minimize oxidation of the palladium catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.[12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.[13]
Applications in Drug Discovery and Materials Science
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[14] The use of substituted phenylboronic acids like this compound allows for the precise introduction of functionalities that can modulate the pharmacological properties of a molecule, such as binding affinity, selectivity, and metabolic stability.
While specific examples in late-stage clinical trials are proprietary, patent literature indicates the use of structurally similar building blocks in the synthesis of inhibitors for various therapeutic targets. For instance, a patent for the synthesis of 2-amino-4-alkoxycarbonylphenyl borate hydrochloride, a key intermediate for a protein kinase CK2 inhibitor, highlights the importance of such functionalized boronic acids in cancer drug discovery.[15]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides synthetic chemists with a powerful tool to introduce specific functionalities and control reactivity in Suzuki-Miyaura cross-coupling reactions. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in academia and industry to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
Application Notes: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling with (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable building block in this context. It incorporates both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group. This distinct electronic profile, combined with the steric influence of the ortho-methoxy group, presents unique considerations for optimizing reaction conditions to achieve high yields and purity. The ortho-methoxy group can potentially chelate to the palladium catalyst, influencing the reaction's kinetics and selectivity.[4]
This document provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction using this compound. It delves into the mechanistic rationale behind the protocol, offers a detailed step-by-step procedure, and provides guidance for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[1]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6]
Key Reagents and Their Roles
A successful Suzuki-Miyaura coupling hinges on the judicious selection of several key components:
| Reagent Class | Specific Example | Role in the Reaction |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Pd catalyst, influences its reactivity and substrate scope. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene | Solubilizes reactants and influences reaction kinetics. |
| Aryl Halide | Aryl Bromide or Iodide | The electrophilic coupling partner. |
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use to minimize oxidation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, inefficient oxidative addition. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. For less reactive aryl chlorides, consider more electron-rich and bulky ligands (e.g., Buchwald ligands) and a stronger base (e.g., K₃PO₄).[7] |
| Protodeboronation | Degradation of the boronic acid under basic conditions. | Use a milder base such as potassium fluoride (KF). Consider converting the boronic acid to a more stable pinacol ester.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction. |
References
Catalyst Selection for Suzuki-Miyaura Cross-Coupling of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures. However, its successful application in the cornerstone of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction, is not without its challenges. The molecule presents a classic case of competing steric and electronic factors that demand a carefully considered approach to catalyst selection.
The ortho-methoxy group introduces significant steric hindrance around the boronic acid moiety. This bulkiness can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center. Simultaneously, the methoxy group is electron-donating, while the para-methoxycarbonyl group is electron-withdrawing, creating a nuanced electronic profile that influences the reactivity of the boronic acid.
This guide provides a detailed analysis of catalyst and reagent selection for the successful Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of conditions to explain the underlying principles, empowering researchers to not only follow protocols but also to troubleshoot and optimize their reactions effectively.
The Heart of the Reaction: The Palladium Catalyst System
The success of a Suzuki-Miyaura coupling hinges on the interplay of four key components: the palladium precursor, the ligand, the base, and the solvent system. For a substrate like this compound, a judicious choice in each of these areas is critical. The generally accepted mechanism for the Suzuki-Miyaura reaction underscores the importance of each component.
Palladium Precursor: The Source of Catalytic Activity
The palladium precursor serves as the source of the active Pd(0) catalyst. While many forms of palladium can be used, the choice often comes down to air stability, ease of handling, and the kinetics of Pd(0) generation.
-
Palladium(II) Acetate (Pd(OAc)₂): A common and cost-effective choice. It requires in situ reduction to Pd(0), which is often achieved by phosphine ligands or other components in the reaction mixture.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is relatively stable to air. It often leads to faster initiation of the catalytic cycle as it does not require a reduction step.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, air-stable Pd(0) catalyst. However, for sterically hindered substrates, the triphenylphosphine ligands can be too bulky and may not be the optimal choice.
For demanding couplings, starting with a Pd(II) source like Pd(OAc)₂ in combination with a suitable ligand is often a robust and reproducible approach.
The Ligand: The Key to Overcoming Steric Hindrance
The ligand is arguably the most critical component in the catalyst system for this specific boronic acid. It stabilizes the palladium center, influences its reactivity, and, most importantly, facilitates the oxidative addition and reductive elimination steps. For sterically hindered substrates, bulky and electron-rich phosphine ligands, often referred to as "Buchwald ligands," are the gold standard. These ligands promote the formation of a monoligated LPd(0) species, which is highly reactive in the oxidative addition step.
// Explanations node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; exp1 [label="Bulky, electron-rich ligands (L)\naccelerate this step and prevent\ncatalyst decomposition."]; exp2 [label="Steric hindrance from the ortho-methoxy\ngroup can slow this step. The choice of\nbase is also critical here."]; exp3 [label="Bulky ligands also promote\nthis final, product-forming step."];
// Invisible edges for positioning edge [style=invis]; Pd_0 -> exp1; ActivatedBoronate -> exp2; Transmetalation -> exp3; } enddot Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the ligand and base in overcoming the challenges posed by the substrate.
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on this ligand are thought to stabilize the palladium complex, making it a highly effective and versatile choice.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The bulky isopropyl groups create a large steric footprint, which can be highly beneficial for coupling with hindered boronic acids.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to XPhos, RuPhos offers significant bulk and has shown excellent performance in challenging couplings.
| Ligand | Key Features | Recommended For |
| SPhos | High stability and activity | General starting point for optimization |
| XPhos | Very bulky, promotes fast oxidative addition | Highly hindered coupling partners |
| RuPhos | Bulky and electron-rich | Challenging heteroaryl couplings |
| PPh₃ | Traditional, less bulky | Less sterically demanding substrates |
Table 1: Comparison of commonly used phosphine ligands for Suzuki-Miyaura coupling.
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. For substrates with potentially base-labile functional groups like esters, a careful selection is necessary.
-
Potassium Carbonate (K₂CO₃): A moderately strong base, often used in a mixture of an organic solvent and water. It is a good starting point for many Suzuki couplings.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when carbonates are not. It is particularly useful for couplings involving aryl chlorides.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be highly effective, but its higher cost may be a consideration.
-
Potassium Fluoride (KF): A milder base that can be used when base-sensitive functional groups are present.
For this compound, K₃PO₄ is often a good choice, providing sufficient basicity to promote the reaction without causing significant hydrolysis of the ester group under typical reaction conditions.
The Solvent System: The Reaction Medium
The solvent must be capable of dissolving the reactants and catalyst components and is typically a polar aprotic solvent, often with a small amount of water.
-
1,4-Dioxane/Water: A classic and widely used solvent system that provides good solubility for a range of substrates.
-
Toluene/Water: Another common choice, particularly at higher temperatures.
-
Tetrahydrofuran (THF)/Water: Suitable for reactions at lower to moderate temperatures.
The addition of water can be beneficial as it helps to dissolve the inorganic base and can facilitate the transmetalation step.
Experimental Protocols
The following protocols are representative starting points for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Screening Conditions with Pd(OAc)₂ and SPhos
// Nodes Start [label="Start: Oven-dried reaction vessel\nwith stir bar", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Solids:\nthis compound (1.2 equiv)\nAryl Bromide (1.0 equiv)\nK₃PO₄ (2.0 equiv)\nPd(OAc)₂ (2 mol%)\nSPhos (4 mol%)"]; Inert [label="Establish Inert Atmosphere:\nEvacuate and backfill with\nNitrogen or Argon (3x)"]; Solvent [label="Add Degassed Solvents:\n1,4-Dioxane\nWater (e.g., 10:1 ratio)"]; Reaction [label="Heat Reaction Mixture:\nStir vigorously at 80-100 °C"]; Monitor [label="Monitor Progress:\n(TLC, GC-MS, or LC-MS)"]; Workup [label="Aqueous Workup:\nCool to RT, dilute with EtOAc,\nwash with water and brine"]; Purify [label="Purification:\nDry organic layer (Na₂SO₄),\nconcentrate, and purify by\ncolumn chromatography"]; End [label="End: Isolated biaryl product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Upon completion"]; Workup -> Purify; Purify -> End; } enddot Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (degassed, 5 mL)
-
Water (degassed, 0.5 mL)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Using a Pre-catalyst for Enhanced Reproducibility
For improved reproducibility and ease of handling, a pre-formed palladium pre-catalyst can be used. These are typically air-stable complexes that generate the active catalytic species in a more controlled manner.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (degassed, 5 mL)
-
Water (degassed, 0.5 mL)
Procedure:
-
Follow the same setup and inert atmosphere procedure as in Protocol 1, adding the boronic acid, aryl bromide, XPhos Pd G2 pre-catalyst, and K₃PO₄ to the reaction vessel.
-
Add the degassed toluene and water.
-
Heat the reaction to 100 °C and monitor its progress.
-
Perform the same workup and purification as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh palladium precursor and ligand. Ensure a strictly inert atmosphere. |
| Insufficient base strength | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). | |
| Low reaction temperature | Gradually increase the temperature, monitoring for product formation and decomposition. | |
| Side Product Formation (Homocoupling) | Presence of oxygen | Improve degassing of solvents and ensure a robust inert atmosphere. |
| Side Product Formation (Protodeboronation) | Excess water or base | Optimize the amount of base and water. Consider using anhydrous conditions if persistent. |
Table 2: Common issues and troubleshooting strategies for Suzuki-Miyaura reactions.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is a testament to the power of modern catalyst systems. By understanding the interplay of steric and electronic effects, researchers can make informed decisions about catalyst selection. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a suitable palladium precursor and an appropriate base like K₃PO₄, provides a robust platform for achieving high yields of the desired biaryl products. The protocols provided herein serve as a solid foundation for the synthesis of complex molecules, empowering advancements in drug discovery and materials science.
Synthesis of Biaryl Compounds Using (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid: An Application Note and Protocol
Introduction: The Architectural Significance of Biaryl Scaffolds
The biaryl motif, characterized by two directly connected aromatic rings, is a privileged scaffold in modern chemistry.[1] Its prevalence stems from the unique structural and electronic properties it imparts to molecules, making it a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced organic materials.[2][3] Biaryl-containing compounds are integral to a wide array of therapeutics, including anti-inflammatory, antihypertensive, and antiviral drugs.[4][5] The precise and efficient construction of these C(sp²)–C(sp²) bonds is, therefore, a paramount objective in synthetic organic chemistry.[4]
Among the myriad of methods developed for biaryl synthesis, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy.[4] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[5] This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing a specialized and functionally rich building block: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid . We will delve into the mechanistic rationale, provide a robust experimental protocol, and offer insights into the unique reactivity conferred by the substituent pattern of this versatile reagent.
Scientific Rationale: Mechanistic Nuances of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states. The canonical mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle is initiated by the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of an aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The aryl group from the organoboron reagent (Ar²-B(OH)₂) is then transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. The halide on the palladium is displaced by the aryl group from the boronate.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) complex are then eliminated to form the desired biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
The Influence of the ortho-Methoxy and para-Methoxycarbonyl Substituents
The specific boronic acid of focus here, this compound, possesses two key functional groups that influence its reactivity:
-
The ortho-Methoxy Group: The presence of a methoxy group at the ortho position to the boronic acid can have a profound impact on the reaction. It has been suggested that the oxygen atom of the methoxy group can coordinate to the palladium center in the transition state. This chelation effect can influence the geometry of the palladium complex, potentially altering the rate and selectivity of the transmetalation and reductive elimination steps.[7] This interaction can be particularly beneficial in stabilizing key intermediates.
-
The para-Methoxycarbonyl Group: The methoxycarbonyl (ester) group at the para position is an electron-withdrawing group. Generally, electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the aryl ring, which may slow the transmetalation step.[8] However, the overall electronic nature of the ring is a balance of the electron-donating methoxy group and the electron-withdrawing ester group. This substitution pattern makes it a valuable building block for creating highly functionalized biaryl compounds that are common in medicinal chemistry.[3]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 913835-97-9 | Major chemical suppliers | Ensure high purity. |
| Aryl Halide (e.g., 4-Bromotoluene) | 106-38-7 | Major chemical suppliers | Other aryl bromides, iodides, or triflates can be used. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | Major chemical suppliers | Handle in a fume hood; it is air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Major chemical suppliers | Anhydrous grade, finely powdered. |
| 1,4-Dioxane | 123-91-1 | Major chemical suppliers | Anhydrous, degassed. |
| Degassed Water | 7732-18-5 | N/A | Deionized water, degassed by sparging with argon or nitrogen for 30 min. |
| Ethyl Acetate | 141-78-6 | Major chemical suppliers | ACS grade for workup. |
| Brine (saturated NaCl solution) | N/A | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major chemical suppliers | For drying organic layers. |
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following diagram outlines the general workflow for the synthesis.
Caption: Experimental workflow for biaryl synthesis.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results
The following table provides expected yields for the coupling of this compound with representative aryl halides, based on typical Suzuki-Miyaura reaction outcomes.
| Aryl Halide | Product Name | Expected Yield | Notes |
| 4-Bromotoluene | Methyl 4'-methyl-3-methoxy-[1,1'-biphenyl]-4-carboxylate | 85-95% | A standard, electron-neutral coupling partner. |
| 1-Iodo-4-nitrobenzene | Methyl 3-methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylate | 80-90% | Electron-withdrawing groups on the aryl halide facilitate oxidative addition. |
| 4-Bromoanisole | Methyl 3,4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate | 82-92% | Electron-donating groups may require slightly longer reaction times. |
| 2-Bromopyridine | Methyl 3-methoxy-2'-(pyridin-2-yl)-[1,1'-biphenyl]-4-carboxylate | 70-85% | Heterocyclic halides are viable coupling partners. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Use a fresh batch of palladium catalyst. Ensure the base is anhydrous and finely powdered. Increase the reaction temperature in 10 °C increments. Consider a different catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos). |
| Protodeboronation | Presence of excess water or acidic impurities, prolonged reaction time at high temp. | Ensure solvents are properly degassed and anhydrous. Use the specified amount of base. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the catalyst loading to 1-2 mol%. |
| Difficult Purification | Formation of closely related byproducts. | Optimize the reaction conditions to improve selectivity. Employ a more efficient eluent system for column chromatography or consider recrystallization. |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-methoxy and para-methoxycarbonyl groups provides synthetic handles for further functionalization and influences the reactivity in a predictable manner. The protocol detailed herein offers a reliable and efficient method for the synthesis of a wide range of biaryl structures, which are of significant interest to the pharmaceutical and materials science industries.[4][5] By understanding the mechanistic principles and following the established protocol, researchers can effectively utilize this building block to accelerate their discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
applications of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in materials science
An in-depth guide for researchers, scientists, and drug development professionals on the .
Application Notes & Protocols: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Compound Profile and Strategic Importance
This compound is a multifunctional aromatic building block with significant potential in advanced materials science. Its strategic arrangement of a boronic acid, a methoxy ether, and a methoxycarbonyl ester on a phenyl ring offers synthetic handles for a diverse range of applications. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the ester and ether groups can be used to tune solubility, electronic properties, and post-synthetic modification pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 221006-63-9 | [1] |
| Molecular Formula | C₉H₁₁BO₅ | [2] |
| Molecular Weight | 209.99 g/mol | [2] |
| Appearance | Solid | |
| Key Functional Groups | Boronic Acid, Methoxycarbonyl (Ester), Methoxy (Ether) | N/A |
The presence of these three distinct functional groups makes this molecule a versatile precursor for constructing complex architectures tailored for organic electronics, chemical sensing, and porous materials.
Core Application: The Suzuki-Miyaura Coupling Reaction
The primary utility of virtually all substituted phenylboronic acids lies in their participation in the Suzuki-Miyaura cross-coupling reaction.[3] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl compounds that form the backbone of many functional materials.[4] The this compound reagent allows for the precise installation of a substituted phenyl ring into a larger molecular framework.
The reaction is tolerant of a wide variety of functional groups and generally proceeds under mild conditions with high yields.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
References
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Abstract: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in creating complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1] This document provides a comprehensive guide for researchers, chemists, and process development professionals on the large-scale synthesis, purification, and application of this versatile reagent. We delve into the underlying chemical principles, offer a detailed, field-tested protocol, and address critical safety and handling considerations essential for scaling up production.
Introduction and Strategic Importance
This compound is an ortho-substituted arylboronic acid. Its unique substitution pattern—a methoxy group ortho to the boronic acid and a methoxycarbonyl group para to it—makes it an indispensable reagent for introducing specific functionalities into target molecules. These functional groups can significantly influence a compound's physicochemical properties, such as solubility and metabolic stability, and are crucial for establishing specific interactions with biological targets.[1]
The primary utility of this compound lies in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming carbon-carbon bonds.[2][3] This reaction's tolerance for a wide range of functional groups and its relatively mild conditions have made it a cornerstone of drug discovery and development.[4] This guide presents a robust and scalable synthetic strategy starting from a commercially available halogenated precursor.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₅ | [5] |
| Molecular Weight | 209.99 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [2][3] |
Proposed Synthetic Pathway & Rationale
The selected methodology for large-scale synthesis is the borylation of an organometallic intermediate derived from a suitable aryl halide. This approach is widely adopted in industrial settings due to its efficiency and reliability.
The two-step sequence is as follows:
-
Lithium-Halogen Exchange: Formation of an aryllithium species from an aryl bromide at cryogenic temperatures.
-
Borylation & Hydrolysis: Trapping the reactive aryllithium with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[7]
Rationale for this approach:
-
Precursor Availability: The starting material, methyl 4-bromo-3-methoxybenzoate, is accessible from commercial suppliers.
-
Reaction Efficiency: Lithium-halogen exchange is a rapid and high-yielding reaction when performed under strictly controlled conditions.
-
Scalability: While requiring specialized equipment for low-temperature control and handling of pyrophoric reagents, the protocol is fundamentally scalable.
Caption: High-level workflow for the synthesis of the target boronic acid.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~150 g of the final product. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part A: Synthesis
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Purity |
| Methyl 4-bromo-3-methoxybenzoate | 245.07 | 200 g | 0.816 | >98% |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 2.0 L | - | <50 ppm H₂O |
| n-Butyllithium (n-BuLi) | 64.06 | 360 mL | 0.900 | 2.5 M in hexanes |
| Triisopropyl borate | 188.08 | 200 mL | 0.900 | >98% |
| Hydrochloric Acid (HCl), conc. | 36.46 | ~200 mL | - | 37% |
| Ethyl Acetate (EtOAc) | 88.11 | 3.0 L | - | ACS Grade |
| Brine (Saturated NaCl solution) | - | 1.0 L | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | 100 g | - | Granular |
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with methyl 4-bromo-3-methoxybenzoate (200 g) and anhydrous THF (2.0 L).
-
Cooling: Cool the stirred solution to -78 °C using a suitable cooling bath (e.g., acetone/dry ice). Ensure the internal temperature is stable.
-
Lithiation: Add n-butyllithium (360 mL, 2.5 M in hexanes) dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature below -70 °C. A slight exotherm will be observed.
-
Causality Note: Maintaining cryogenic temperatures is critical to prevent side reactions, such as the reaction of n-BuLi with the ester functionality. The lithium-halogen exchange is significantly faster than nucleophilic attack at this temperature.
-
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for an additional 60 minutes to ensure complete formation of the aryllithium intermediate.
-
Borylation: Add triisopropyl borate (200 mL) dropwise over 45-60 minutes, again ensuring the internal temperature remains below -70 °C.
-
Causality Note: Triisopropyl borate is used instead of trimethyl borate for its lower reactivity, which provides better control over the exotherm on a large scale.
-
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.
-
Quenching & Hydrolysis: Cool the mixture to 0-5 °C in an ice bath. Slowly and carefully add 2 M aqueous HCl (~1.5 L) to quench the reaction and hydrolyze the boronate ester. The rate of addition should be controlled to manage gas evolution and the exotherm.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (500 mL each).
-
Washing: Combine all organic layers and wash sequentially with water (1 L) and brine (1 L).
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
Part B: Purification by Recrystallization
Purification of boronic acids via column chromatography is often problematic and not economically viable at scale.[8][9] Recrystallization is the preferred method.
-
Solvent Selection: Transfer the crude solid to a suitable flask. Add a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene, until the solid fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes.
-
Drying: Dry the white crystalline solid under vacuum at 40-50 °C to a constant weight.
Expected Yield: 120-145 g (70-85%). Purity: >98% (by HPLC).
Safety, Handling, and Waste Disposal
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
n-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (Nitrogen or Argon) using syringe or cannula techniques.[10]
-
Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a sealed container.
-
Arylboronic Acids: While generally stable, arylboronic acids can be mutagenic and should be handled with care.[11] They are classified as irritants.[10][12]
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.[13]
-
Waste Disposal: Quench any residual n-BuLi carefully with a non-protic solvent like isopropanol at low temperatures before disposal. All chemical waste must be disposed of according to institutional and local regulations.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized this compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Model Coupling Reaction:
| Component | Role | Moles (equiv.) |
| Aryl Halide (e.g., 4-bromopyridine) | Substrate | 1.0 |
| This compound | Coupling Partner | 1.2 |
| Pd(PPh₃)₄ | Catalyst | 0.02 - 0.05 |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 |
| Dioxane/Water (4:1) | Solvent | - |
Procedure:
-
To an oven-dried flask, add the aryl halide, the boronic acid, base, and palladium catalyst.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water to remove inorganic salts.
-
The organic layer is then dried, concentrated, and purified, usually by column chromatography or recrystallization, to yield the biaryl product.[14][15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(Methoxycarbonyl)phenylboronic Acid (contains varying am… [cymitquimica.com]
- 7. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. fishersci.com [fishersci.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. carlroth.com [carlroth.com]
- 13. chempoint.com [chempoint.com]
- 14. rsc.org [rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
derivatization methods for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
An Application Guide to the Derivatization of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid for Enhanced Stability and Reactivity
Abstract
This compound is a valuable building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryl structures. However, like many boronic acids, it is susceptible to degradation pathways such as protodeboronation and formation of cyclic trimeric anhydrides (boroxines), which can complicate purification, storage, and stoichiometric control in reactions.[1][2] This guide provides a detailed overview and validated protocols for the derivatization of this specific boronic acid into more stable and manageable forms, including N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate (BF₃K) salts. These methods are designed to enhance bench-top stability, enable chromatographic purification, and allow for controlled, slow release of the active boronic acid in subsequent reactions, thereby improving reaction yields and reproducibility.
The Rationale for Derivatization: Overcoming the Intrinsic Instability of Boronic Acids
Boronic acids are foundational reagents in modern organic synthesis, yet their utility is often hampered by inherent chemical instabilities. The Lewis acidic nature of the boron atom makes them prone to several undesirable side reactions.[3] For a sterically hindered substrate like this compound, these challenges can be particularly pronounced.
Key Challenges:
-
Dehydration to Boroxines: Boronic acids readily lose water to form cyclic trimeric anhydrides. This complicates accurate massing of the reagent and can affect reaction stoichiometry.[1]
-
Protodeboronation: The carbon-boron bond can be cleaved under various conditions (acidic, basic, or even during chromatography), leading to the formation of the corresponding arene byproduct and reducing the yield of the desired coupled product.[4]
-
Purification Difficulties: The polarity and potential instability of boronic acids on standard silica gel often make chromatographic purification challenging, leading to streaking, decomposition, or irreversible adsorption.[5]
Derivatization serves to "protect" the boronic acid functional group, mitigating these issues and transforming a potentially capricious reagent into a robust and reliable building block.
Strategic Derivatization Pathways
Two primary strategies have emerged as highly effective for the protection and stabilization of boronic acids: the formation of tetracoordinate sp³-hybridized boron species. These derivatives mask the reactivity of the boronic acid until it is intentionally released under specific reaction conditions.
Figure 1: Key derivatization pathways for aryl boronic acids.
Method 1: N-Methyliminodiacetic Acid (MIDA) Boronates
The formation of an N-methyliminodiacetic acid (MIDA) boronate is arguably the most robust method for stabilizing boronic acids. The tridentate MIDA ligand chelates the boron atom, changing its hybridization from sp² to a more stable, tetracoordinate sp³ state.[6] This structural change renders the C-B bond unreactive to standard Suzuki-Miyaura conditions.[7] MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and, crucially, silica gel chromatography.[8][9][10]
Causality Behind the Method: The stability of MIDA boronates stems from the formation of a rigid, bicyclic structure that coordinatively saturates the boron atom, protecting its empty p-orbital from unwanted interactions.[3][6] Deprotection is achieved under mild aqueous basic conditions, which slowly hydrolyze the MIDA ligand to release the free boronic acid in situ, enabling its participation in cross-coupling reactions.[7][9] This slow-release mechanism is particularly advantageous for preventing the buildup of reactive boronic acid, which can lead to side reactions.[11]
Protocol 3.1: Synthesis of this compound MIDA ester
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA) (1.1 equivalents)
-
Toluene
-
Anhydrous Dimethylformamide (DMF) (optional, to aid solubility)
-
Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus
Procedure:
-
Setup: To a 250 mL round-bottom flask, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Solvent Addition: Add toluene to the flask (approx. 5-10 mL per mmol of boronic acid). If solubility is poor, a small amount of anhydrous DMF can be added.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Scientist's Note: The removal of water is critical as the condensation reaction is an equilibrium process. Driving off water pushes the reaction to completion.[10] The reaction is typically complete when no more water is observed collecting in the trap.
-
-
Reaction Monitoring: Continue refluxing for 12-24 hours. The MIDA boronate product is often crystalline and may precipitate from the toluene solution upon cooling.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold toluene or diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The crude product can then be purified by silica gel column chromatography. MIDA boronates are generally stable on silica.[8]
-
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and MS. A key indicator of successful formation is a characteristic upfield shift in the ¹¹B NMR spectrum to ~12 ppm.[12]
Figure 2: Workflow for iterative cross-coupling enabled by MIDA boronate protection.[8][9]
Method 2: Potassium Trifluoroborate (BF₃K) Salts
An alternative and highly practical derivatization is the conversion of boronic acids to their corresponding potassium organotrifluoroborate salts. These salts are typically crystalline, free-flowing solids that are exceptionally stable to air and moisture, allowing for indefinite storage.[13][14] Unlike boronic acids, they have a defined stoichiometry, free of any anhydrides.
Causality Behind the Method: The formation of the trifluoroborate salt involves the displacement of the hydroxyl groups on the boron atom by fluoride ions from potassium hydrogen fluoride (KHF₂).[14] The resulting tetracoordinate borate anion is significantly more stable than the parent boronic acid. In Suzuki-Miyaura couplings, these salts act as a reservoir for the boronic acid, which is slowly released under the basic reaction conditions.[15]
Protocol 4.1: Synthesis of Potassium (2-Methoxy-5-(methoxycarbonyl)phenyl)trifluoroborate
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂) (3.0 equivalents)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Saturated aqueous Potassium Carbonate (K₂CO₃) (optional, for pH adjustment)
Procedure:
-
Dissolution: In a plastic or Teflon beaker (do not use glass due to KHF₂), dissolve the this compound (1.0 eq) in methanol.
-
Salt Formation: In a separate plastic beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Scientist's Note: KHF₂ is corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment. An excess is used to drive the equilibrium towards the trifluoroborate product.[14]
-
-
Reaction: Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring. A precipitate should begin to form. The optimal pH for precipitation can vary; if necessary, adjust the pH to be slightly basic with saturated K₂CO₃.
-
Precipitation and Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Workup: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water, cold methanol, and finally with acetone to aid in drying.
-
Drying: Dry the white crystalline solid under high vacuum to remove all residual solvent. The product can be stored on the benchtop without special precautions.
-
Characterization: Confirm structure via NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and MS. The ¹⁹F NMR will show a characteristic signal for the BF₃ group.
Comparative Analysis of Derivatization Methods
The choice of derivatization method depends on the specific experimental requirements, such as the need for chromatographic purification, the scale of the reaction, and the conditions of subsequent synthetic steps.
| Feature | MIDA Boronate | Potassium Trifluoroborate (BF₃K) | Unprotected Boronic Acid |
| Stability | Excellent; bench-top stable indefinitely.[7][9] | Excellent; stable to air and moisture.[13][14] | Poor to moderate; prone to dehydration and decomposition.[2][16] |
| Purification | Compatible with silica gel chromatography.[8][10] | Typically purified by precipitation/recrystallization. | Challenging on silica gel.[5] Purification often requires derivatization.[17] |
| Stoichiometry | Defined, monomeric solid. | Defined, crystalline salt. | Ambiguous due to boroxine formation.[1] |
| Synthesis | Requires azeotropic removal of water (e.g., Dean-Stark).[10] | Simple precipitation from aqueous methanol.[18] | Synthesized via various methods (e.g., lithiation/borylation). |
| Deprotection | Mild aqueous base (e.g., NaOH, NaHCO₃) at RT.[7] | Aqueous base, often the conditions of the Suzuki coupling.[15] | N/A |
| Key Advantage | Enables iterative cross-coupling; robust to many reagents.[3][8] | High stability, ease of handling, and simple preparation. | Commercially available; used directly in many cases. |
| Key Disadvantage | Synthesis can be slow (12-24h reflux). | Poor solubility in many organic solvents. | Instability, purification issues, and potential for side reactions. |
Conclusion
For researchers and drug development professionals working with this compound, derivatization is a powerful strategy to enhance experimental success. Conversion to a MIDA boronate is the premier choice when chromatographic purification is required or when the molecule is intended for use in complex, multi-step syntheses like iterative cross-coupling. For applications requiring a stable, easy-to-handle, and stoichiometrically precise solid for direct use in cross-coupling reactions, the formation of a potassium trifluoroborate salt is an excellent and operationally simple alternative. By selecting the appropriate derivatization strategy, scientists can transform this valuable but potentially unstable building block into a robust and reliable synthetic partner.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Modern Synthesis
This compound is a highly functionalized organoboron reagent that has become an invaluable tool in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a sterically demanding ortho-methoxy group and an electron-withdrawing para-methoxycarbonyl group—offers medicinal chemists and materials scientists a versatile building block for creating novel compounds with tailored electronic and conformational properties. The strategic placement of these functional groups allows for the construction of biaryl scaffolds with controlled atropisomerism and provides handles for further synthetic transformations.
This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss critical parameters for achieving high-yield and selective transformations.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
The reaction is initiated by the oxidative addition of the organic halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center, a step that is critically facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.
Key Considerations for Coupling this compound
The unique structure of this compound presents specific challenges and opportunities in Suzuki-Miyaura couplings. The ortho-methoxy group can influence the reaction through steric hindrance and potential chelation with the palladium center, which may affect the rate of transmetalation. The electron-withdrawing nature of the methoxycarbonyl group can also impact the nucleophilicity of the boronic acid.
Choice of Palladium Catalyst and Ligand
The selection of the appropriate palladium catalyst and ligand system is paramount for achieving high efficiency. For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the catalytically active species.
| Catalyst/Ligand System | Key Features & Applications |
| Pd(PPh₃)₄ | A versatile, classic catalyst, but may be less effective for challenging substrates. |
| Pd(dppf)Cl₂ | Often used for a broad range of substrates, offering good stability and yields. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky biarylphosphine ligands that are highly effective for sterically hindered and electronically challenging substrates.[3] |
| PEPPSI™ Catalysts | N-heterocyclic carbene (NHC) based catalysts known for their high stability and activity. |
The Critical Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.
| Base | Strength | Common Applications |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, effective for many standard couplings. |
| K₃PO₄ | Strong | Often employed for challenging substrates, including sterically hindered ones.[3] |
| Cs₂CO₃ | Strong | Highly effective, particularly for less reactive coupling partners. |
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl bromides and employs a commonly used palladium catalyst and base.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times, particularly for less reactive substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Toluene
-
Degassed Water
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and degassed water (typically a 10:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Use a pre-catalyst, switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃), increase reaction temperature. |
| Protodeboronation | Presence of water and base, prolonged reaction time. | Use anhydrous solvents, minimize reaction time, consider using the boronic ester form of the reagent. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precursor without sufficient reduction. | Ensure proper degassing of solvents, use a Pd(0) source or a pre-catalyst. |
Applications in Drug Discovery and Materials Science
The biaryl scaffolds synthesized using this compound are of significant interest in the pharmaceutical and materials science sectors. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions within a biological target's active site. In materials science, these functionalized biaryls can be incorporated into polymers and organic electronics to fine-tune their properties.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. A thorough understanding of the reaction mechanism and careful selection of the catalyst, ligand, base, and solvent system are crucial for achieving optimal results. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
Troubleshooting & Optimization
low yield in Suzuki reaction with (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Topic: Troubleshooting Low Yield in Suzuki Reactions with (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Document ID: TSC-SMC-2M5MCB-001
Introduction: Understanding the Challenges
The Suzuki-Miyaura cross-coupling is a fundamental tool for forging carbon-carbon bonds. However, its success is highly dependent on the electronic and steric nature of the coupling partners. The specific substrate, This compound , presents a unique set of challenges that can frequently lead to disappointing yields.
The difficulties arise from two key structural features:
-
The ortho-Methoxy Group: This electron-donating group introduces significant steric bulk adjacent to the reaction center. This hindrance can impede the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the oxygen atom can chelate to the palladium catalyst, which may alter the geometry and reactivity of the catalytic complex, sometimes forming an overly stable intermediate that is slow to react further.[2][3]
-
Combined Electronic Effects: The molecule contains both an electron-donating group (EDG) (o-methoxy) and an electron-withdrawing group (EWG) (p-methoxycarbonyl). This electronic balance influences the boronic acid's stability and reactivity in ways that are not always predictable with standard protocols.
This guide provides a structured approach to troubleshooting and optimizing Suzuki reactions involving this challenging substrate, moving from common failures to substrate-specific solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows little to no conversion of my starting materials. Where should I begin troubleshooting?
A1: When faced with a stalled reaction, the first step is to scrutinize the core components of the catalytic system: the palladium source, ligand, base, and solvent. Standard, less-active catalysts are often the primary cause of failure with sterically demanding substrates.
-
Catalyst & Ligand Selection: The classic Pd(PPh₃)₄ catalyst is often insufficient for this coupling. The steric hindrance from the ortho-methoxy group requires a more robust catalyst system to facilitate both the oxidative addition and the subsequent, often rate-limiting, transmetalation step.[1][4]
-
Expert Recommendation: Switch to a modern catalyst system composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the key steps of the catalytic cycle.[4][5] Air-stable precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are also excellent choices for ensuring catalyst activity.[6]
-
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.[7][8] The choice of base can dramatically affect reaction rates and yields.
-
Expert Recommendation: For this substrate, inorganic bases are generally superior. A moderately strong base like potassium phosphate (K₃PO₄) is an excellent starting point. It is effective at promoting boronate formation without being overly harsh, which could risk hydrolysis of the methyl ester. Cesium carbonate (Cs₂CO₃) is a stronger alternative if weaker bases fail.
-
-
Solvent and Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of inactive palladium black.[6]
-
Expert Recommendation: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen). A common method is to bubble argon through the solvent for 20-30 minutes before use. Performing at least three vacuum/backfill cycles on the reaction vessel is critical.[1]
-
The diagram below illustrates the fundamental Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base and the potential bottleneck at the transmetalation step caused by steric hindrance.
Q2: My starting materials are consumed, but the desired product yield is low, and I see significant byproducts. What is happening?
A2: This scenario points towards competing side reactions consuming your boronic acid faster than the desired cross-coupling occurs. The primary culprit is almost always protodeboronation.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] It is a well-known side reaction, particularly for electron-rich boronic acids, and is facilitated by base and protic sources like water.[1][8] The product of this side reaction is methyl 3-methoxybenzoate.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Meticulously dry all reagents and solvents. While many Suzuki protocols use aqueous base, minimizing the amount of water can suppress protodeboronation.
-
Employ a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol boronate ester (Bpin).[1] These esters are more resistant to premature decomposition and slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[9][10] Organotrifluoroborates are another stable alternative.[11]
-
Choose the Right Base: Using a non-aqueous base or a fluoride source like CsF or KF can be effective. Fluoride anions are believed to form a hypervalent fluoroboronate species that is highly active in transmetalation but can be more stable under certain conditions.
-
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This reaction becomes competitive when the desired cross-coupling is slow (e.g., due to steric hindrance or a less reactive aryl halide).[1] Optimizing the cross-coupling rate with a more active catalyst system is the best way to suppress homocoupling.
Q3: I've tried several catalyst systems and bases, but the yield remains poor. How do I specifically address the challenges of the ortho-methoxy group?
A3: If general troubleshooting fails, a targeted approach to overcome the specific steric and electronic effects of the substrate is necessary.
-
Ligand Choice is Critical: The steric bulk of the ortho-methoxy group requires a ligand that creates a highly accessible coordination site on the palladium center.
-
Temperature Optimization: Higher temperatures can provide the necessary energy to overcome the activation barrier for transmetalation with a hindered substrate. However, high temperatures can also accelerate catalyst decomposition and side reactions.
-
Expert Recommendation: Screen a range of temperatures. Start around 80-90 °C and, if conversion is still low, cautiously increase to 100-110 °C, monitoring for the appearance of decomposition products (e.g., palladium black).
-
The flowchart below provides a systematic decision-making process for troubleshooting your reaction.
Data Summary & Recommended Conditions
The following table provides validated starting points for optimizing your reaction. Yields are highly dependent on the specific aryl halide coupling partner.
| Parameter | Condition 1 (Robust Start) | Condition 2 (For Protodeboronation) | Condition 3 (Aggressive) |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | (Included in precatalyst) | RuPhos (4 mol%) |
| Base | K₃PO₄ (2.5 equiv) | CsF (3 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane / H₂O (5:1) | 2-MeTHF (Anhydrous) | Toluene (Anhydrous) |
| Temperature | 90 °C | 80 °C | 110 °C |
| Notes | A reliable starting point for many aryl bromides. | Excellent for minimizing water-related side reactions. | For very unreactive aryl halides. Monitor for decomposition. |
Experimental Protocols
Protocol 1: General Procedure using a Pd(OAc)₂ / SPhos Catalyst System
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and perform a minimum of three vacuum/backfill cycles with high-purity argon or nitrogen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (5:1) by bubbling argon through the mixture for 30 minutes. Add the solvent to the flask via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the consumption of the limiting reagent.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Preparation and Use of the Pinacol Boronate (Bpin) Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable Bpin ester is highly recommended.
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Once water evolution ceases (~2-4 hours), cool the reaction and remove the solvent under reduced pressure. The resulting crude Bpin ester is often pure enough to be used directly in the next step.
-
Suzuki Coupling with Bpin Ester: Follow the general procedure in Protocol 1, substituting the boronic acid with the newly prepared Bpin ester (1.3 equiv). A slightly stronger base like K₃PO₄ or Cs₂CO₃ is necessary to facilitate the in situ hydrolysis of the ester to the active boronate species.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Enhancing Reaction Efficiency of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth technical support for optimizing cross-coupling reactions involving (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This substrate presents unique challenges due to its specific substitution pattern, combining steric hindrance from the ortho-methoxy group with the electronic influence of a para-methoxycarbonyl group. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome these challenges and achieve high reaction efficiency.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction kinetics and catalytic cycle principles.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: A low yield with this substrate often points to a few critical, interrelated factors stemming from its structure. The ortho-methoxy group introduces significant steric bulk, which can impede key steps in the catalytic cycle. Furthermore, the stability of the boronic acid itself is a primary concern.
Initial Troubleshooting Checklist:
-
Reagent Purity & Stability: Boronic acids can degrade over time, particularly through hydrolysis or by forming cyclic anhydrides (boroxines).[1][2] Ensure you are using a fresh, high-purity batch of this compound. Verify the purity of your coupling partner and solvent as well.
-
Inert Atmosphere: The Palladium(0) catalyst is the active species in the catalytic cycle and is highly sensitive to oxygen.[3][4] The presence of oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the boronic acid.[5] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Catalyst Activity: If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[4][5] Inefficient reduction can lead to sluggish or incomplete reactions. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critically interdependent and must be optimized to address the specific steric and electronic challenges of this substrate.[4][6]
Q2: I suspect steric hindrance from the ortho-methoxy group is the main problem. How can I modify my protocol to overcome this?
A2: This is a very common and valid concern. Steric hindrance directly slows down the transmetalation and reductive elimination steps of the catalytic cycle.[4] To overcome this kinetic barrier, a highly active and sterically accommodating catalyst system is essential.
-
Expert Recommendation: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[6] The key is to employ a catalytic system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) complex.
Strategies for Overcoming Steric Hindrance:
-
Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination, making them ideal for sterically demanding couplings.[4][6][7] These ligands create a bulky coordination sphere around the palladium center that facilitates the difficult bond-forming steps.
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[8] However, be mindful that elevated temperatures can also accelerate side reactions like protodeboronation.
-
Select an Appropriate Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They are designed to generate the active Pd(0)L species cleanly and rapidly at lower temperatures, which can be crucial for sensitive substrates.[9]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Temperature Range (°C) | Key Advantages | Source(s) |
| Pd(OAc)₂ / XPhos | Biarylphosphine | 1 - 3 | 80 - 120 | Highly active for hindered substrates, promotes fast reductive elimination. | [4][7] |
| Pd₂(dba)₃ / SPhos | Biarylphosphine | 1 - 3 | RT - 100 | Excellent for room temperature couplings of aryl chlorides. | [9] |
| XPhos Pd G3 | Palladacycle Precatalyst | 0.5 - 2 | 60 - 110 | Air-stable, provides rapid and clean generation of the active catalyst. | [9] |
| Pd(OAc)₂ / IMes | N-Heterocyclic Carbene (NHC) | 2 - 5 | 100 - 140 | Thermally stable, effective for challenging aryl chlorides. | [4][10] |
Q3: I am observing significant protodeboronation. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major pathway for yield loss, especially under basic, aqueous conditions.[3][11] The electron-donating methoxy group on your substrate can make it more susceptible to this side reaction.
Key Mitigation Strategies:
-
Use Milder Bases: Strong bases like NaOH in aqueous media can accelerate protodeboronation.[4] Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) is often effective.
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly reduce its occurrence.[4][7] This involves using dry solvents and a non-hydroxide base.
-
Protect the Boronic Acid: The most robust solution is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester.[1][8] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low.[2] MIDA boronates are particularly known for their high stability, even allowing for purification via silica gel chromatography.[1]
Q4: What causes the homocoupling of my boronic acid, and how can I prevent it?
A4: The formation of a biaryl product from two molecules of your boronic acid is primarily caused by the presence of oxygen.[3][5] Oxygen can facilitate a palladium-catalyzed oxidative coupling of the boronic acid molecules, especially during the in situ reduction of a Pd(II) precatalyst.
Prevention Methods:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[3][4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Selection: Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a well-defined precatalyst that cleanly generates the active species can minimize side reactions that occur during the reduction of Pd(II) sources.[5]
Part 2: Process Visualization & Workflow
Understanding the logic of troubleshooting can streamline optimization. The following diagram illustrates a decision-making workflow for addressing low reaction yields.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Part 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments, incorporating the best practices discussed above.
Protocol 1: High-Efficiency Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
This procedure utilizes a modern catalyst system designed to overcome steric challenges.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with Argon three times. Maintain a positive pressure of Argon for the duration of the reaction.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of the Pinacol Ester Derivative
This two-step procedure enhances substrate stability, minimizing protodeboronation.
Step A: Esterification
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.
-
Add a drying agent, such as anhydrous magnesium sulfate, and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting pinacol ester can often be used in the next step without further purification.
Step B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the setup in Protocol 1 , substituting the boronic acid with the pinacol ester prepared in Step A (1.2 equiv).
-
A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), is often used as the base when using boronate esters, as the fluoride anion facilitates the transmetalation step.
Part 4: The Catalytic Cycle and Key Challenges
The efficiency of the Suzuki-Miyaura reaction depends on the smooth operation of its catalytic cycle. For this compound, specific steps are prone to failure.
Caption: Suzuki-Miyaura cycle with challenges for the specified boronic acid.
This diagram highlights that the Transmetalation step is the primary kinetic bottleneck due to steric hindrance, requiring a highly active catalyst. Furthermore, the boronic acid itself is susceptible to decomposition before it can even enter the cycle. Addressing these two points is paramount for achieving high reaction efficiency.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Deboronation Side Reactions of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
This guide is designed for researchers, chemists, and drug development professionals who utilize (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in their synthetic workflows. The unique electronic properties of this reagent, featuring both an ortho-methoxy electron-donating group and a meta-methoxycarbonyl electron-withdrawing group, make it a valuable building block. However, these same features can present challenges, most notably a susceptibility to protodeboronation. This document provides in-depth, experience-driven troubleshooting strategies and answers to frequently encountered issues to help you mitigate this undesired side reaction and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the instability of this compound.
Q1: What is protodeboronation, and why is it a significant problem with my boronic acid?
A1: Protodeboronation (or deboronation) is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your experiments, this means your starting material, this compound, is converted into an inactive byproduct, methyl 3-methoxybenzoate.
This side reaction is detrimental for two primary reasons:
-
Reduced Yield: It irreversibly consumes your boronic acid, directly lowering the potential yield of your desired coupled product.
-
Purification Challenges: The deboronated byproduct often has similar polarity to the desired product, complicating downstream purification efforts.
The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions.[1] For arylboronic acids, this process is frequently catalyzed by either acid or base.[1] In the context of Suzuki-Miyaura cross-coupling reactions, which are almost universally run under basic conditions, the base-catalyzed pathway is the primary concern.[2] The base promotes the formation of a tetrahedral boronate anion (Ar-B(OH)₃⁻), which can be more susceptible to protonolysis.[3]
Q2: My reaction yield is very low, and I've isolated a significant amount of methyl 3-methoxybenzoate. What are the most likely causes?
A2: Observing the deboronated byproduct is a classic sign that the rate of protodeboronation is competing with, or even outpacing, your desired reaction. The most common culprits are related to the reaction conditions, which create an environment that favors this undesired pathway. The key factors are:
-
Aggressive Base/High pH: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment that significantly accelerates protodeboronation.[2][4]
-
Elevated Temperatures: High reaction temperatures increase the kinetic rate of all reactions, including protodeboronation.[4] For particularly sensitive substrates, excessive heat can disproportionately favor the decomposition pathway.
-
Inefficient Catalysis: If the catalytic cycle of your primary reaction (e.g., Suzuki coupling) is slow, the boronic acid spends more time exposed to the harsh, destabilizing conditions, increasing the likelihood of deboronation.[1]
-
Prolonged Reaction Times: The longer the boronic acid is subjected to basic, heated conditions, the more opportunity there is for the side reaction to occur.[5]
The following decision tree can help diagnose the issue:
Q3: How can I definitively confirm and quantify the extent of protodeboronation in my reaction?
A3: A multi-pronged analytical approach is best for confirmation and quantification.
-
Mass Spectrometry (LC-MS or GC-MS): This is the most direct method. Look for the mass of the expected deboronated byproduct, methyl 3-methoxybenzoate (C₉H₁₀O₃, Mol. Wt.: 166.17 g/mol ). Comparing the chromatographic peak areas of your starting material, desired product, and this byproduct can give a semi-quantitative overview of the reaction's efficiency.
-
NMR Spectroscopy (¹H NMR): This technique is excellent for quantification. By adding a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) to your crude reaction mixture, you can use the integral ratios to accurately determine the molar quantities of the remaining boronic acid, the desired product, and the deboronated byproduct.
-
Specialized HPLC Methods: For rigorous analysis, dedicated HPLC methods can be developed. Boronic acids can be detected selectively using post-column derivatization with reagents like alizarin, which forms a fluorescent complex with the boronic acid moiety.[6][7] This allows for precise tracking of the boronic acid consumption over time.
Part 2: Troubleshooting and Mitigation Protocols
This section provides actionable strategies and step-by-step protocols to minimize deboronation.
Issue: High Levels of Deboronated Byproduct in Suzuki-Miyaura Coupling
The central principle for mitigating deboronation is to ensure the rate of the desired productive reaction is significantly faster than the rate of the undesired deboronation side reaction.
Strategy 1: Optimization of Base and Temperature
The choice of base is arguably the most critical factor. Strong, highly soluble bases create a harsh environment that promotes rapid deboronation. Switching to a milder, often heterogeneous base can dramatically suppress this side reaction.
| Parameter | Problematic Conditions (High Deboronation) | Recommended Starting Point (Low Deboronation) | Rationale |
| Base | NaOH, KOH, Na₂CO₃ (in high conc.) | K₃PO₄ (finely ground), K₂CO₃, Cs₂CO₃ | Milder bases maintain a lower effective pH in the reaction medium, which slows the base-catalyzed protonolysis.[4] |
| Temperature | > 100 °C (e.g., Toluene/Xylene reflux) | 60 - 80 °C | Lowering the temperature disproportionately slows the deboronation side reaction compared to the Pd-catalyzed coupling, especially with a highly active catalyst.[4] |
| Solvent | Protic solvents (MeOH, EtOH) | Aprotic solvents (Dioxane, THF, Toluene) with minimal necessary water | While some water is often required, minimizing the primary proton source can help reduce the rate of protonolysis. |
Strategy 2: Enhancing Catalytic Efficiency
A highly active catalyst system accelerates the Suzuki coupling, ensuring the boronic acid is consumed productively before it has time to decompose.
Recommended Protocol: High-Activity Suzuki-Miyaura Coupling
This protocol uses a modern palladium precatalyst, which is air-stable and highly active, allowing for lower temperatures and shorter reaction times.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add your chosen anhydrous aprotic solvent (e.g., Dioxane or Toluene, ~0.1 M concentration relative to the limiting reagent). If necessary, add a minimal amount of water (e.g., a 20:1 solvent:water ratio) to aid in base dissolution and facilitate the catalytic cycle.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and, if not using a precatalyst, the corresponding ligand (e.g., XPhos, 2-4 mol%).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both your desired product and the deboronated byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Strategy 3: Using a Stabilized Boronic Ester (Slow-Release Strategy)
For exceptionally challenging couplings where deboronation persists, converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) is a highly effective strategy.[1][8] These esters are more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the active boronic acid. This "slow-release" approach keeps the instantaneous concentration of the vulnerable free boronic acid low, minimizing its degradation.[9]
Protocol: Synthesis of this compound pinacol ester
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or hexanes.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the esterification.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.wur.nl [research.wur.nl]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of catalyst loading for the Suzuki-Miyaura cross-coupling of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This particular substrate presents unique challenges due to both steric hindrance from the ortho-methoxy group and electronic effects from the para-methoxycarbonyl group, making careful optimization critical for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to directly address the common and complex issues encountered during the coupling of this specific boronic acid.
Q1: My initial coupling reaction with this compound resulted in low to no yield. What are the first and most critical parameters I should check?
A1: A low yield with this substrate is often multifactorial. Before focusing solely on catalyst loading, a systematic check of foundational parameters is essential. The substrate's structure—with its sterically demanding ortho-methoxy group—slows key steps in the catalytic cycle, particularly transmetalation.[1]
Initial Troubleshooting Checklist:
-
Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen. Oxygen contamination can lead to catalyst decomposition and the formation of unwanted homocoupling byproducts.[1][2] Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.[2][3]
-
Reagent Quality & Stability:
-
Boronic Acid: This substrate is susceptible to protodeboronation (replacement of the C-B bond with C-H), a major side reaction for electron-deficient boronic acids.[2][3] Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable form, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the reaction.[1]
-
Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade or oxidize over time, especially if not stored properly under an inert atmosphere.[2] Using a fresh, active catalyst is paramount.
-
-
Catalyst System Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this sterically hindered substrate.[1][4] A more active system, typically employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), is often required to overcome the steric barrier and accelerate the oxidative addition and reductive elimination steps.[1][5]
Below is a logical workflow to diagnose the root cause of low yield before proceeding to fine-tune catalyst loading.
References
Technical Support Center: Minimizing Homocoupling of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for minimizing the homocoupling of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this substrate necessitate a careful optimization of reaction conditions to achieve high yields of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. In the case of this compound, this would result in the formation of dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-4,4'-dicarboxylate. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification.
Q2: Why is this compound particularly susceptible to certain side reactions?
A2: This boronic acid possesses a combination of electronic and steric features that can influence its reactivity. The ortho-methoxy group is electron-donating, which can increase the nucleophilicity of the aryl ring and potentially accelerate transmetalation. However, its position also introduces steric hindrance around the boron center, which can slow down the desired reaction pathway. The methoxycarbonyl group is electron-withdrawing, which can impact the overall electron density of the molecule and its susceptibility to side reactions like protodeboronation.
Q3: What are the primary mechanisms that lead to the homocoupling of boronic acids?
A3: There are two main pathways that lead to boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[1]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homodimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[2]
Q4: What is protodeboronation and is it a concern with this boronic acid?
A4: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the boronic acid.[3] This is often promoted by the presence of water and a strong base. While electron-deficient boronic acids are generally more susceptible, the conditions used in Suzuki-Miyaura coupling can promote this side reaction for a wide range of substrates.[4]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when using this compound.
Issue 1: Significant formation of the homocoupled byproduct.
-
Possible Cause 1: Presence of Oxygen in the Reaction Mixture.
-
Explanation: As mentioned, oxygen can lead to the formation of Pd(II) species that catalyze homocoupling.[5][6]
-
Solution: Rigorous degassing of all solvents and the reaction mixture is critical. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Possible Cause 2: Inefficient Reduction of a Pd(II) Precatalyst.
-
Explanation: When using Pd(II) sources like Pd(OAc)₂ or Pd(dppf)Cl₂, an initial reduction to Pd(0) is required to enter the catalytic cycle. If this is slow, the Pd(II) can react directly with the boronic acid.[2]
-
Solution:
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ pre-catalysts that are designed for rapid in situ generation of the active Pd(0) species.[7]
-
The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring a low concentration of free Pd(II).
-
-
-
Possible Cause 3: Suboptimal Ligand Choice.
-
Explanation: The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the various steps in the catalytic cycle. A ligand that promotes rapid reductive elimination of the cross-coupled product can outcompete the homocoupling pathway.
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, P(t-Bu)₃). These ligands can accelerate the desired catalytic cycle.
-
Issue 2: Low yield of the desired product with recovery of starting materials.
-
Possible Cause 1: Steric Hindrance from the ortho-Methoxy Group.
-
Explanation: The methoxy group at the ortho position can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, thus slowing down the reaction.
-
Solution:
-
Increase the reaction temperature to overcome the activation barrier. However, be mindful that higher temperatures can also promote side reactions.
-
Use a more reactive coupling partner if possible (e.g., an aryl iodide instead of a bromide or chloride). The general reactivity trend is I > OTf > Br >> Cl.
-
Select a ligand that is both bulky enough to promote reductive elimination but not so bulky that it completely shuts down the reaction due to steric clash.
-
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid.
-
Explanation: The boronic acid may be degrading over the course of the reaction.[3]
-
Solution:
-
Choice of Base: Use a milder base. While strong bases like NaOH are sometimes used, they can accelerate protodeboronation. Consider using weaker bases like K₃PO₄, Cs₂CO₃, or KF. The role of the base is to activate the boronic acid for transmetalation, but a delicate balance is needed.
-
Solvent System: While some water is often necessary to dissolve the base and facilitate the formation of the boronate species, excess water can be a proton source for protodeboronation. Try minimizing the amount of water or using a biphasic system. Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used.[1]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, which can disfavor decomposition pathways.
-
-
Visualizing the Reaction Pathways
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Key Parameter Summary for Minimizing Homocoupling
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key step in one of the main homocoupling pathways.[1] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or highly active pre-catalysts | Avoids the direct reaction of Pd(II) with the boronic acid, which is a common issue at the start of the reaction.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes rapid reductive elimination of the desired product, making the cross-coupling kinetically favored over homocoupling. |
| Base | Mild inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF) | Sufficiently activates the boronic acid for transmetalation while minimizing protodeboronation. |
| Solvent | Degassed aprotic solvents (e.g., 1,4-dioxane, toluene, THF) with minimal water | Reduces the likelihood of protodeboronation and provides good solubility for the reactants.[1] |
| Temperature | Lowest effective temperature | Minimizes thermal decomposition of reagents and catalyst, and can disfavor side reactions which may have a higher activation energy. |
| Reagent Stoichiometry | Slight excess of the aryl halide | Can help to ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.[1] |
| Procedure | Slow addition of the boronic acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 eq, finely ground and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%).
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, enough to achieve a concentration of ~0.1 M in the aryl halide).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
standard reaction workup for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Introduction
Welcome to the technical support guide for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. While a valuable reagent, the purification of boronic acids, in general, presents unique challenges. This guide provides in-depth, field-proven answers and troubleshooting protocols to help you navigate the workup and isolation of this specific compound, ensuring high purity and yield.
The key structural features of this compound—the Lewis acidic boronic acid, the electron-donating methoxy group, and the base-labile methyl ester—dictate the strategy for its successful isolation. This guide will address these specific functionalities in detail.
Key Considerations Before You Begin
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly basic conditions, which are common in Suzuki coupling reactions.[1] Workup procedures should employ mild bases or limit the exposure time to strong bases to prevent the formation of the corresponding carboxylic acid impurity.
-
Boroxine Formation: Like many arylboronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[2] This is often reversible upon treatment with water but can complicate analysis and reactivity. Store the final product in a dry environment.
-
Chromatography Challenges: Boronic acids are known to interact strongly with silica gel, leading to tailing, poor recovery, and potential decomposition.[3][4] Column chromatography should be considered a last resort, and specialized techniques may be required.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reaction workup and purification process.
Q1: My reaction is complete, but after quenching and extraction, my product yield is very low. Where did it go?
A1: Low yield after an extractive workup is a common issue, often stemming from the amphiphilic nature of the boronic acid or unintended side reactions. Here are the primary causes and solutions:
-
Cause 1: Emulsion Formation: The boronic acid can act as a surfactant, leading to persistent emulsions during the aqueous/organic extraction, trapping your product in the interfacial layer.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Cause 2: Product Partitioning into the Aqueous Layer: Boronic acids are weak acids and can form boronate salts (R-B(OH)₃⁻) under basic conditions (pH > 8-9), increasing their water solubility.[5] If your aqueous layer was too basic during extraction, a significant portion of your product may have partitioned into it.
-
Solution: Before discarding the aqueous layer, acidify it to a pH of ~2-4 with 1M HCl. If your product was in the aqueous phase, it will precipitate as a solid. You can then either filter the solid or re-extract it into an organic solvent like ethyl acetate or dichloromethane.
-
-
Cause 3: Protodeboronation: During the reaction or workup, especially at elevated temperatures or under certain pH conditions, the C-B bond can be cleaved, replacing the boronic acid with a hydrogen atom.[6] This results in the formation of methyl 3-methoxybenzoate, an impurity that is difficult to separate.
-
Solution: Ensure your reaction conditions are optimized to minimize this side reaction. During workup, avoid prolonged exposure to strongly acidic or basic conditions.
-
Q2: I am attempting an acid-base extraction to purify my crude product, but I'm concerned about hydrolyzing the methyl ester. What is a safe protocol?
A2: This is a critical concern for this specific molecule. A carefully controlled acid-base extraction is an effective purification method that leverages the acidic nature of the boronic acid group. The key is to use a weak base to form the water-soluble boronate salt, leaving non-acidic impurities in the organic phase.[7][8]
Here is a validated protocol designed to minimize ester hydrolysis:
Experimental Protocol: Mild Acid-Base Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).
-
Initial Wash (Optional): Wash the organic layer with water and then brine to remove any water-soluble inorganic salts.
-
Basic Extraction: Extract the organic layer with a mild base. Instead of NaOH or KOH, use a chilled (~0-5 °C) saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) solution of sodium carbonate (Na₂CO₃). Use 2-3 small-volume extractions rather than one large one.
-
Causality Explanation: Sodium bicarbonate is a weak base, sufficient to deprotonate the boronic acid (pKa ~8-9) to form the boronate salt, but generally not strong enough to rapidly hydrolyze the methyl ester, especially at low temperatures and with short contact times.
-
-
Combine & Wash: Combine the basic aqueous extracts. Wash this combined aqueous layer once with a fresh portion of EtOAc or MTBE to remove any trapped organic impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl with stirring. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 2-4. The pure this compound should precipitate as a white or off-white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like hexane or pentane to aid in drying.
-
Drying: Dry the product under high vacuum.
Q3: My NMR spectrum shows my desired product, but also a significant amount of a symmetrical biaryl impurity. What is this and how do I remove it?
A3: The impurity is likely the homocoupling product, 2,2'-dimethoxy-5,5'-bis(methoxycarbonyl)biphenyl. This is a common byproduct in Suzuki-Miyaura reactions, especially if oxygen is not rigorously excluded from the reaction mixture.[9]
Removal Strategies:
-
Recrystallization (Preferred Method): This is often the most effective method for removing homocoupling byproducts, which typically have different solubility profiles from the polar boronic acid.
-
Acid-Base Extraction: The homocoupling product is a neutral organic molecule and will not be extracted into the basic aqueous phase during the acid-base workup described in Q2 . If you follow that protocol, the homocoupling product should remain in the organic layer that is discarded.
| Impurity Type | Common Source | Recommended Removal Method |
| Homocoupling Product | Reaction byproduct, often O₂-mediated | Recrystallization, Mild Acid-Base Extraction |
| Boroxine | Dehydration of the boronic acid | Treat with water/solvent and re-isolate |
| Protodeboronation Product | C-B bond cleavage (heat, pH) | Difficult to remove; requires chromatography |
| Starting Aryl Halide | Incomplete reaction | Column chromatography (if necessary) |
Frequently Asked Questions (FAQs)
Q1: Is it possible to purify this compound using silica gel column chromatography?
A1: While possible, it is generally not recommended and should be a last resort. Boronic acids are notoriously difficult to purify via standard silica gel chromatography.[3]
-
The Problem: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[10] This can lead to:
-
Broad Tailing: The product elutes over many fractions, making collection difficult.
-
Low Recovery: The product may irreversibly bind to the column.
-
Decomposition: The acidic nature of silica can promote decomposition or hydrolysis of the boronic acid or its ester derivatives.[10]
-
-
If You Must Use Chromatography:
-
Deactivate the Silica: You can try to passivate the silica gel by pre-treating it with a non-nucleophilic base. A common method is to slurry the silica in your eluent system and add 1-2% triethylamine.
-
Use a Different Stationary Phase: Reverse-phase (C18) chromatography can sometimes be more successful, eluting with a gradient of acetonitrile/water or methanol/water.[4]
-
Convert to a Boronate Ester: For particularly difficult purifications, consider converting the boronic acid to its pinacol or MIDA boronate ester. These are generally more stable and less polar, making them more amenable to silica gel chromatography.[2][11] The ester can then be hydrolyzed back to the boronic acid.[12][13]
-
Q2: What is the best way to store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. Store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Keep it refrigerated (2-8 °C) and protected from light. This minimizes moisture uptake, which can affect its reactivity, and prevents the gradual dehydration to its boroxine form.[2]
Q3: What are some suitable solvent systems for recrystallizing this compound?
A3: Recrystallization is a highly effective purification technique for many arylboronic acids.[8][14] The ideal solvent system will dissolve the compound when hot but have low solubility when cold. For this compound, which is a moderately polar solid, a mixed solvent system often works best.
Recommended Solvent Systems to Screen:
-
Toluene / Heptane
-
Ethyl Acetate / Hexane
-
Acetone / Water
-
Methanol / Water
-
Acetonitrile / Water
Protocol for Screening:
-
Place ~20-30 mg of your crude material in a small vial.
-
Add the more polar solvent (e.g., Toluene) dropwise at room temperature until the solid just dissolves.
-
Add the less polar anti-solvent (e.g., Heptane) dropwise until the solution becomes persistently cloudy.
-
Gently heat the vial until the solution becomes clear again.
-
Allow the vial to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
Visual Workflows
The following diagrams illustrate the standard workup procedure and a decision tree for troubleshooting common purification challenges.
Caption: Standard Workup and Purification Workflow.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Boron Impurities
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from reaction mixtures. As a senior application scientist, my goal is to provide not just protocols, but also the underlying principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Boron Impurities
Boron-containing reagents, particularly boronic acids and their derivatives, are indispensable in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, the removal of residual boron compounds, such as unreacted starting materials or byproducts like boric acid, can be a significant purification challenge. These impurities can interfere with downstream reactions, complicate product isolation, and are of increasing concern in the pharmaceutical industry due to potential genotoxicity.[3] This guide is structured to address the most common challenges and questions encountered during the purification process.
Part 1: Core Purification Strategies & Methodologies
This section details the primary methods for removing boron impurities, explaining the mechanism of each technique and providing step-by-step protocols.
FAQ 1: How can I use a simple liquid-liquid extraction to remove boronic acid or boric acid?
This is often the first line of defense and leverages the acidic nature of boronic acids.
The Underlying Principle (The "Why"):
Boronic acids (R-B(OH)₂) and boric acid (B(OH)₃) are Lewis acids. Treatment with a base deprotonates the hydroxyl groups, forming anionic boronate salts (R-B(OH)₃⁻ or B(OH)₄⁻). These salts exhibit significantly higher solubility in aqueous solutions compared to their neutral precursors, allowing for their selective removal from an organic phase.[4]
Experimental Protocol: Basic Aqueous Wash
-
Reaction Quench: After your reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5][6]
-
Mixing: Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer, now containing the boronate salts, can be drained off.
-
Repeat: Repeat the aqueous wash 2-3 times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.[7]
FAQ 2: My product is base-sensitive. Are there alternative extraction strategies?
Yes, several options are available if your target molecule cannot tolerate basic conditions.
Option A: Complexation with Diols
The Underlying Principle (The "Why"):
Boric acid and boronic acids readily form stable cyclic esters with 1,2- or 1,3-diols. This equilibrium can be driven to favor the formation of a water-soluble boronate ester, which can then be extracted.
Option B: Acidic Wash (Less Common)
While less common, an acidic wash can sometimes be effective, particularly if the desired product is significantly more soluble in the organic phase than the boron impurities.
Option C: Solvent Partitioning with Alcohols
Certain alcohols can be used to selectively extract boric acid. For instance, lower alcohols like ethanol or isopropanol can dissolve boric acid while leaving other salts, like sodium chloride, behind.[8] More specialized methods use long-chain monohydric alcohols (C6-C12) to extract boric acid from aqueous solutions.[9]
FAQ 3: Extraction isn't working well enough. What about using scavengers?
Scavenger resins are an excellent and highly effective method for capturing residual boron species, especially for achieving high levels of purity required in drug development.
The Underlying Principle (The "Why"):
Boron scavengers are typically solid supports (often silica-based) functionalized with groups that have a high affinity for boron.[3] A common functional group is N-methylglucamine, which contains multiple diol functionalities that chelate strongly with boron.[10] This forms a stable, covalent bond, effectively sequestering the boron impurity onto the solid phase, which can then be easily removed by filtration.
Experimental Protocol: Purification using a Boron Scavenger Resin
-
Solvent Selection: Dissolve your crude product in a suitable organic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Resin Addition: Add the boron scavenger resin to the solution (typically 2-4 equivalents relative to the theoretical amount of boron impurity).
-
Agitation: Stir or gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of impurities, but can range from 1 to 24 hours.
-
Monitoring: Monitor the removal of the boron impurity by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Data Summary: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Basic Aqueous Wash | Formation of water-soluble boronate salts. | Fast, inexpensive, scalable. | Not suitable for base-sensitive compounds. | Initial bulk removal of boron impurities. |
| Scavenger Resins | Covalent capture of boron species. | High efficiency, high purity, simple filtration workup. | Higher cost, may require longer reaction times. | Final purification step, trace impurity removal. |
| Chromatography | Differential adsorption on a stationary phase. | Can separate complex mixtures. | Can be time-consuming, requires solvent, potential for product loss on column. | When other methods fail or for complex mixtures. |
| Distillation (as Methyl Borate) | Formation of a volatile ester.[5][11] | Effective for boric acid. | Requires specific reagents (methanol, acid) and heating. | Removal of boric acid from non-volatile products. |
Part 2: Troubleshooting Common Issues
This section addresses specific problems that researchers frequently encounter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| My Suzuki reaction has a low yield and boron starting material remains. | 1. Inactive Catalyst: The Pd(0) species may not have formed correctly from the Pd(II) precatalyst.[7][12] 2. Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[7] 3. Poor Reagent Purity: The boronic acid may have degraded over time. | 1. Catalyst Check: Use a fresh batch of catalyst or a more robust, air-stable precatalyst.[7] 2. Degassing: Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).[7] 3. Purity Verification: Check the purity of your boronic acid before use. |
| I'm observing significant protodeboronation (boronic acid group replaced by -H). | 1. Strong Base/Aqueous Media: Water acts as the proton source, and strong bases can accelerate this side reaction.[7] 2. Unstable Boronic Acid: Electron-rich or heterocyclic boronic acids are particularly susceptible.[7] | 1. Milder Conditions: Switch to a weaker base like K₂CO₃ or KF, and consider using anhydrous conditions.[6][7] 2. Use Boronic Esters: Convert the boronic acid to a more stable form, like a pinacol ester, which is less prone to protodeboronation.[2][12] |
| A red/brown impurity streaks through my silica column after a BBr₃ demethylation. | This is likely a bromine-based impurity, not a boron one. Phenols can also form colored oxidation byproducts (quinones).[13] | Before chromatography, try dissolving the crude product in DCM and washing with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove bromine.[13] |
| My boronic acid is a gooey mess and difficult to handle/purify. | Boronic acids can be prone to forming anhydrides (boroxines) upon dehydration, which are often waxy or difficult to handle solids. | Consider converting the boronic acid to a more stable and crystalline derivative, such as a diethanolamine adduct, which can be easily isolated, stored, and used directly in subsequent reactions.[7] |
Part 3: Visual Workflow Diagrams
Diagram 1: Decision Tree for Boron Impurity Removal
This diagram provides a logical workflow for selecting an appropriate purification strategy.
Caption: A decision-making flowchart for selecting a boron purification method.
Diagram 2: Scavenger Resin Workflow
This diagram illustrates the step-by-step process of using a scavenger resin.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. US4058588A - Process for recovering boric acid - Google Patents [patents.google.com]
- 10. bio-conferences.org [bio-conferences.org]
- 11. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
impact of different bases on (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid reactivity
An Application Scientist's Guide to Optimizing Reactivity Through Base Selection
Welcome to the technical support guide for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on the critical impact of base selection on reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to empower your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound, particularly within the context of Suzuki-Miyaura cross-coupling reactions.
Q1: Why is base selection so critical for this specific boronic acid?
A1: The reactivity of this compound is governed by a delicate interplay of electronic and steric factors, making base selection paramount for success.
-
Steric Hindrance: The ortho-methoxy group presents significant steric bulk around the boronic acid moiety.[1][2] This hindrance can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center. A sufficiently strong and effective base is required to form the more nucleophilic "ate" complex, which facilitates this transfer.[3][4]
-
Electronic Effects: The para-methoxycarbonyl group is electron-withdrawing, which increases the Lewis acidity of the boron atom. While this can enhance the formation of the boronate "ate" complex, it also makes the C-B bond more susceptible to a common side reaction known as protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh basic conditions.[5][6][7]
-
Substrate Stability: The methoxycarbonyl (ester) group is susceptible to hydrolysis under strongly basic aqueous conditions (e.g., using NaOH or KOH).[8]
Therefore, the ideal base must be strong enough to overcome steric hindrance and promote transmetalation but selective enough to avoid causing ester hydrolysis or excessive protodeboronation.
Q2: What are the most common bases used with this boronic acid, and what are their pros and cons?
A2: The choice of base is highly dependent on the coupling partner, solvent, and catalyst system. Below is a comparative table of common bases.
| Base | Chemical Formula | Typical Conditions | Pros | Cons & Considerations for this Substrate |
| Potassium Carbonate | K₂CO₃ | Aqueous/organic mixtures (Dioxane/H₂O, Toluene/EtOH/H₂O) | Inexpensive, moderate strength, widely used. | Often too weak to efficiently promote coupling with sterically hindered partners, leading to low yields or sluggish reactions.[9] |
| Cesium Carbonate | Cs₂CO₃ | Anhydrous organic solvents (Dioxane, THF, Toluene) | High solubility in organic solvents, effective for challenging couplings.[4][10] Generally good for hindered substrates.[11] | More expensive. Can still be basic enough to promote some protodeboronation if reaction times are long. |
| Potassium Phosphate | K₃PO₄ | Anhydrous or biphasic systems | Strong, non-nucleophilic base. Excellent for hindered and electron-deficient boronic acids.[4][12] Minimizes risk of ester hydrolysis compared to hydroxides. | Can be less soluble in purely organic solvents, sometimes requiring a small amount of water which must be carefully controlled. |
| Sodium/Potassium Hydroxide | NaOH / KOH | Aqueous/organic mixtures | Very strong, inexpensive, and highly effective at forming the boronate complex.[12] | High risk of hydrolyzing the methoxycarbonyl ester group. [8] Generally not recommended for this substrate unless the ester is the desired leaving group. |
| Potassium Fluoride | KF | Anhydrous DMF, Dioxane | Mild base, particularly effective at activating boronic acids without promoting hydrolysis of sensitive functional groups.[8] | May not be strong enough to overcome the steric hindrance of the ortho-methoxy group in all cases. |
Q3: How do I choose the right base for my specific reaction?
A3: Use the following decision workflow to make an informed choice. This process considers both the boronic acid's characteristics and your experimental observations.
Q4: What is protodeboronation and how can the choice of base help prevent it?
A4: Protodeboronation is a detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of your boronic acid to an undesired arene byproduct.[13] This process is often accelerated by basic conditions, especially for electron-deficient arylboronic acids like ours.[6][7][14]
The choice of base impacts this side reaction significantly:
-
Stronger bases and the presence of water can accelerate the rate of protodeboronation.
-
Mitigation Strategy: If protodeboronation is a major issue, consider switching to a milder base like potassium fluoride (KF) or using strictly anhydrous conditions .[8][15] An alternative and highly effective strategy is to use a more stable boronic ester derivative, such as the pinacol ester, which provides a "slow release" of the boronic acid, keeping its active concentration low and minimizing decomposition.[15]
Troubleshooting Guide
| Problem | Probable Cause (Base-Related) | Recommended Solution(s) |
| Low to No Yield / Sluggish Reaction | The base is too weak to overcome the steric hindrance from the ortho-methoxy group and facilitate transmetalation. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃ .[4] Ensure vigorous stirring, especially if the base has low solubility in your chosen solvent. |
| Significant Protodeboronation Byproduct | The base is too strong, the reaction temperature is too high, or excess water is present, leading to the cleavage of the C-B bond.[14][16] | 1. Switch to a milder base (KF ).[8]2. Ensure strictly anhydrous reaction conditions.3. Lower the reaction temperature.4. Use the corresponding pinacol boronic ester instead of the free boronic acid.[15] |
| Formation of Carboxylic Acid Byproduct | The methoxycarbonyl group has been hydrolyzed by a strong hydroxide base. | Avoid hydroxide bases (NaOH, KOH, Ba(OH)₂). Use non-nucleophilic inorganic bases like K₃PO₄ , Cs₂CO₃ , or KF .[4][8] |
| Significant Homocoupling of Boronic Acid | Primarily caused by oxygen in the reaction vessel leading to oxidative homocoupling, often an issue when using Pd(II) precatalysts that need to be reduced in situ.[17] | While not directly a base issue, ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes mitigate issues related to the reduction step. |
Mechanistic Insights & Visualizations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The base plays its most critical role in the transmetalation step.[3][12] It activates the boronic acid by forming a tetracoordinate boronate "ate" complex ([ArB(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its aryl group to the palladium(II) center.[18][19]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, temperature, and solvent may be required.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent, limiting reagent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration)
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[20]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl structures central to pharmaceutical and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, rate, and overall success of the coupling. Substituted phenylboronic acids, with their diverse electronic and steric profiles, offer a rich palette for molecular design but also introduce significant variability in reactivity.
This guide provides an in-depth comparative analysis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid , a uniquely substituted reagent, against other common phenylboronic acids. We will dissect the intricate interplay of its constituent functional groups—an ortho-methoxy and a meta-methoxycarbonyl substituent (relative to the boronic acid)—to understand and predict its performance in the Suzuki-Miyaura catalytic cycle. This analysis is grounded in established mechanistic principles and is designed to provide researchers, scientists, and drug development professionals with actionable insights for reaction design and optimization.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
To appreciate the reactivity differences between boronic acids, one must first understand the fundamental steps of the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through a palladium-based catalytic cycle involving three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The rate of this step is highly dependent on the halide (I > Br > Cl) and the electronic nature of the aryl halide.[5]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[6][7] The rate of this step is heavily influenced by the electronic and steric properties of the boronic acid.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
The transmetalation step is often rate-determining when using reactive aryl halides and is the stage where the structural nuances of the boronic acid exert their greatest influence.
Dissecting the Substituent Effects of this compound
The reactivity of this specific boronic acid is a product of the competing electronic and steric effects of its two substituents.
-
The ortho-Methoxy Group (-OCH₃):
-
Electronic Effect: The methoxy group is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions.[8][9] This enhanced electron density on the phenyl ring increases its nucleophilicity, which is generally accepted to accelerate the boron-to-palladium transmetalation step.[10]
-
Steric Effect (The "Ortho Effect"): The placement of any group at the ortho position introduces steric hindrance around the carbon-boron bond.[11] This bulkiness can impede the optimal orientation of the boronic acid for its interaction with the palladium complex, potentially slowing the rate of transmetalation.[12] This steric clash is a well-documented phenomenon that often retards the reactivity of ortho-substituted substrates.
-
-
The meta-Methoxycarbonyl Group (-CO₂CH₃):
-
Electronic Effect: The methoxycarbonyl group is an electron-withdrawing group (EWG) primarily through induction when positioned meta to the reacting center.[13][14] This effect reduces the overall electron density of the phenyl ring, decreasing its nucleophilicity. A less nucleophilic aryl group is expected to undergo transmetalation more slowly than its unsubstituted counterpart.
-
Combined Influence and Predicted Reactivity:
The net reactivity of this compound is a delicate balance of these opposing forces.
-
The electron-donating resonance of the ortho-methoxy group and the electron-withdrawing induction of the meta-methoxycarbonyl group are in opposition.
-
The steric hindrance from the ortho-methoxy group is a significant, non-electronic factor that will almost certainly decrease the reaction rate compared to a sterically unencumbered analogue.
It is plausible that the steric hindrance of the ortho-methoxy group will be the dominant factor , leading to a generally lower reactivity for this compound compared to unsubstituted phenylboronic acid or its sterically unhindered para-substituted isomers. While the electronic effects are important, the physical blockade of the reaction center often plays a decisive role in the kinetics of ortho-substituted substrates.
Comparative Reactivity Data
To contextualize the performance of this compound, we present comparative data based on established reactivity principles. The following table summarizes the expected relative performance in a standardized Suzuki-Miyaura coupling with a reactive aryl bromide (e.g., 4-bromoanisole), where the transmetalation step is presumed to be rate-influencing.
| Boronic Acid | Key Substituents | Dominant Effect(s) | Predicted Relative Initial Rate |
| Phenylboronic Acid | None (Baseline) | Baseline electronic/steric profile | 1.00 (Reference) |
| 4-Methoxyphenylboronic Acid | para-OCH₃ (EDG) | Electronic (+R): Strongly activating, accelerates transmetalation | > 1.20 |
| 4-(Methoxycarbonyl)phenylboronic Acid | para-CO₂CH₃ (EWG) | Electronic (-R, -I): Deactivating, decelerates transmetalation | < 0.80 |
| 2-Methoxyphenylboronic Acid | ortho-OCH₃ (EDG) | Steric Hindrance & Electronic (+R): Competing effects, steric hindrance likely dominates | < 0.90 |
| This compound | ortho -OCH₃ (EDG), meta -CO₂CH₃ (EWG) | Steric Hindrance & Mixed Electronics: Steric hindrance is primary decelerator | < 0.70 |
Note: Relative rates are predictive estimates based on mechanistic principles for illustrative purposes.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate these predictions, a parallel kinetic study is essential. This protocol is designed as a self-validating system, where running all comparisons simultaneously under identical conditions minimizes systematic error and ensures that observed differences are attributable to the intrinsic reactivity of the boronic acids.
Objective: To determine the relative initial reaction rates of various phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol)
-
Boronic Acids: Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-(Methoxycarbonyl)phenylboronic acid, 2-Methoxyphenylboronic acid, and this compound (1.2 mmol each, 1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), deoxygenated
-
Internal Standard: Dodecane (for GC analysis)
-
Equipment: 5x reaction vials with septa, magnetic stir bars, heating block, inert gas (Argon or Nitrogen) line, syringes, GC-MS or HPLC system.
Workflow Diagram:
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.02 mmol), the internal standard, and a stir bar to each of the five oven-dried reaction vials.
-
Causality Check: Using a single batch of catalyst, solvent, and base for all reactions is crucial to eliminate batch-to-batch variability. The use of an inert atmosphere prevents oxidation of the Pd(0) catalyst, which would compromise its activity.
-
Solvent Addition: Seal the vials with septa. Using a syringe, add 5.0 mL of the deoxygenated Dioxane/H₂O solvent mixture to each vial.
-
Reaction Initiation: Place all five vials simultaneously into a pre-heated block set to 80 °C and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot by adding it to a small vial containing ethyl acetate and a small amount of silica gel to adsorb the catalyst and stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the biaryl product relative to the internal standard.
-
Data Interpretation: For each boronic acid, plot the product concentration versus time. The initial slope of this curve represents the initial reaction rate. Compare the slopes to determine the relative reactivity.
Conclusion and Recommendations
The reactivity of this compound in Suzuki-Miyaura coupling is governed by a complex interplay of competing factors. The electron-donating ortho-methoxy group electronically favors the key transmetalation step, but its steric bulk provides a significant kinetic barrier. This is further compounded by the deactivating inductive effect of the meta-methoxycarbonyl group.
Our analysis leads to the following expert recommendations:
-
Expect Slower Kinetics: Researchers should anticipate that couplings involving this compound will proceed more slowly than those with unhindered, electron-rich boronic acids.
-
Optimization Strategies: To overcome the reduced reactivity, consider the following:
-
Higher Catalyst Loading: Increasing the catalyst concentration (e.g., from 2 mol% to 5 mol%) may be necessary to achieve reasonable reaction times.
-
Bulky, Electron-Rich Ligands: While Pd(PPh₃)₄ is a standard, catalyst systems employing more specialized ligands (e.g., Buchwald or Herrmann-type phosphines like SPhos or RuPhos) can be more effective for challenging, sterically hindered substrates.[15]
-
Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
-
Alternative Reagents: If reactivity remains an issue, converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt (MIDA boronates) might offer alternative reactivity profiles, although boronic acids are generally more reactive than their ester counterparts.[16][17]
By understanding the underlying physical organic principles, chemists can approach reactions involving this and other multi-substituted boronic acids with a rational strategy, transforming potential challenges into synthetic successes.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. (c) The methoxy group is strong in electron-donating from the ortho and p.. [askfilo.com]
- 9. homework.study.com [homework.study.com]
- 10. reddit.com [reddit.com]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Products Synthesized from (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the synthetic utility of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This document moves beyond simple protocols to provide a full characterization of the products derived from this versatile building block. As scientists, we understand that the choice of a starting material is dictated by its potential to reliably and efficiently yield target molecules. Here, we will explore the causality behind experimental choices, compare key synthetic pathways, and provide objective data to inform your research and development efforts.
Introduction: The Strategic Value of this compound
This compound is a trifunctional aromatic building block. Its value in synthetic chemistry, particularly in the pharmaceutical and materials science sectors, stems from the strategic placement of its three key functional groups:
-
The Boronic Acid Moiety: This group is the cornerstone of its reactivity, serving as a nucleophilic partner in a variety of powerful cross-coupling reactions. Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed, making them highly desirable in drug development.[1]
-
The Ortho-Methoxy Group: Positioned adjacent to the boronic acid, this electron-donating group can influence the electronic properties and steric environment of the reaction center, potentially affecting reaction rates and selectivity.[2]
-
The Para-Methoxycarbonyl Group: This electron-withdrawing ester group, located para to the methoxy group, provides a handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or amidation.
This unique combination of functionalities makes it a valuable intermediate for constructing complex molecular architectures found in many biologically active compounds and functional materials.[2][3] The primary applications we will explore are the palladium-catalyzed Suzuki-Miyaura reaction for carbon-carbon bond formation and the copper-catalyzed Chan-Lam coupling for carbon-heteroatom bond formation.
The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most prominent application for this boronic acid, enabling the creation of substituted biaryl scaffolds, which are privileged structures in medicinal chemistry.[4][5]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Typical Products and Performance
When reacted with various aryl or heteroaryl halides, this compound yields complex biaryl structures. The electronic nature of the coupling partner can significantly impact yield and reaction time. Electron-poor halides often react more readily.
Standard Experimental Protocol: Synthesis of Methyl 3-methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylate
This protocol provides a self-validating system for a typical Suzuki-Miyaura coupling.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (e.g., 4-bromotoluene, 1.1 mmol, 1.1 equiv), and a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[9]
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).[9]
-
Inerting: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.[10]
An Alternative Pathway: Chan-Lam Coupling for C-N and C-O Bond Formation
For the synthesis of aryl ethers and aryl amines, the Chan-Lam coupling provides a powerful, copper-catalyzed alternative to palladium-based methods like the Buchwald-Hartwig amination.[11][12] A key advantage is that these reactions can often be run at room temperature and open to the air, simplifying the experimental setup.[13][14]
Mechanistic Rationale
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction. However, a plausible cycle involves the formation of a copper(II) complex, which can disproportionate or be oxidized to a key copper(III) intermediate. This Cu(III) species then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is reoxidized by air to complete the catalytic cycle.[11][14]
Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Standard Experimental Protocol: Synthesis of Methyl 4-(benzylamino)-3-methoxybenzoate
Methodology:
-
Vessel Preparation: To a vial, add this compound (1.0 mmol, 1.0 equiv), copper(II) acetate (Cu(OAc)₂, 1.1 equiv), and activated 4 Å molecular sieves.[14]
-
Solvent and Reagent Addition: Add a solvent such as dichloromethane (DCM) or methanol (MeOH). Add the amine or alcohol (e.g., benzylamine, 1.2 equiv) and a base like pyridine or N,N-diisopropylethylamine (DIPEA) (2.0 equiv).[12][14]
-
Reaction: Stir the resulting mixture vigorously at room temperature, open to the air. The reaction progress can be monitored by TLC or LC-MS. These reactions may take several hours to days to reach completion.[11]
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts and molecular sieves, washing with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to yield the desired aryl amine or ether.
Performance Comparison: Suzuki-Miyaura vs. Chan-Lam
The choice between these two powerful reactions depends entirely on the desired final product.
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Bond Formed | C-C (typically Aryl-Aryl) | C-N (Aryl-Amine), C-O (Aryl-Ether) |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Copper (e.g., Cu(OAc)₂, Cu(OTf)₂) |
| Atmosphere | Requires inert atmosphere (N₂ or Ar) | Typically runs open to air (O₂ is often the oxidant) |
| Coupling Partner | Organohalides (Ar-I, Ar-Br, Ar-Cl, Ar-OTf) | N-H or O-H containing compounds (amines, alcohols, phenols) |
| Typical Temp. | Often requires heating (60-110 °C) | Often proceeds at room temperature |
| Key Advantage | Extremely broad scope for biaryl synthesis | Milder conditions, air-stable, complementary to Pd-catalysis |
Comparative Analysis with Alternative Boronic Acids
The reactivity of this compound is heavily influenced by its substitution pattern. Comparing it with structural analogs highlights these effects and informs substrate selection.
| Boronic Acid | Key Structural Difference | Expected Impact on Suzuki Coupling Reactivity |
| This compound | Reference Compound | Baseline reactivity determined by ortho-MeO and para-CO₂Me groups. |
| 2-(Methoxycarbonyl)phenylboronic acid [15] | No methoxy group | The absence of the electron-donating methoxy group may slightly decrease the nucleophilicity of the boronic acid, potentially slowing transmetalation. |
| 2-Methoxyphenylboronic acid [2][16] | No methoxycarbonyl group | The absence of the electron-withdrawing ester group increases electron density on the ring, enhancing the boronic acid's nucleophilicity and potentially accelerating the transmetalation step. |
| Phenylboronic acid | Unsubstituted | Serves as a fundamental benchmark. Reactivity is generally robust but lacks the functional handles for further diversification present in the substituted analogs. |
Note: The data in this table represents expected trends based on established chemical principles of electronic effects in cross-coupling reactions. Actual yields and reaction times are highly dependent on the specific coupling partner, catalyst, and conditions used.
Conclusion
This compound stands out as a highly valuable and versatile reagent for synthetic chemists. Its capacity to undergo both palladium-catalyzed C-C bond formation and copper-catalyzed C-N/C-O bond formation allows for the efficient synthesis of diverse and complex molecular scaffolds. The presence of ortho- and para-substituents not only modulates its reactivity but also provides strategic points for subsequent functionalization, making it an ideal building block for constructing libraries of compounds in drug discovery and for developing advanced materials. By understanding the mechanistic underpinnings and comparative performance detailed in this guide, researchers can better leverage this reagent to achieve their synthetic goals with precision and efficiency.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. 2-(Methoxycarbonyl)phenylboronic Acid (contains varying am… [cymitquimica.com]
- 16. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Synthetic Chemist: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid versus its Trifluoroborate Salt
For the modern researcher, scientist, and drug development professional, the choice of reagents is paramount, directly impacting the efficiency, reproducibility, and robustness of synthetic campaigns. In the realm of cross-coupling chemistry, organoboron compounds are indispensable tools. This guide provides an in-depth, technical comparison of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering field-proven insights and experimental data to inform your selection.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent. While boronic acids have long been the workhorses in this field, their trifluoroborate salt counterparts have emerged as powerful alternatives, addressing some of the inherent limitations of their predecessors.[3][4]
This guide will dissect the practical and chemical differences between this compound and potassium (2-Methoxy-5-(methoxycarbonyl)phenyl)trifluoroborate, providing a clear rationale for choosing the optimal reagent for your specific application.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is crucial for their effective use and storage.
| Property | This compound | Potassium (2-Methoxy-5-(methoxycarbonyl)phenyl)trifluoroborate |
| Molecular Formula | C₉H₁₁BO₅[5] | C₉H₁₀BF₃KO₃ |
| Molecular Weight | 209.99 g/mol [5] | ~270.08 g/mol |
| Appearance | White to off-white solid[5][6] | Crystalline solid[7] |
| Stability | Prone to dehydration to form cyclic anhydrides (boroxines); susceptible to protodeboronation, especially under harsh conditions.[7][8] | Generally air- and moisture-stable crystalline solids that can be stored indefinitely.[7][9] Resistant to protodeboronation.[7][8] |
| Handling | Often requires storage under inert atmosphere and refrigeration to minimize degradation. Can be challenging to purify due to anhydride formation. | Bench-stable and can be handled in air, simplifying experimental setup and storage.[3][4][9] |
| Solubility | Soluble in many polar organic solvents.[10] | Generally soluble in polar aprotic solvents and can be used in aqueous mixtures for coupling reactions. |
The Core Debate: Stability and Handling
The most significant divergence between these two reagents lies in their stability. Boronic acids, including this compound, are known for their propensity to undergo dehydration to form cyclic boroxine anhydrides. This process can lead to uncertain stoichiometry and impact the reproducibility of reactions. Furthermore, the C-B bond in boronic acids can be susceptible to cleavage (protodeboronation) under certain conditions, particularly with prolonged reaction times or in the presence of strong acids or bases.[7]
In stark contrast, potassium organotrifluoroborates are lauded for their exceptional stability.[3][4] The tetracoordinate boron center in the trifluoroborate salt is coordinatively saturated, which "protects" the C-B bond from premature cleavage and makes the compound resistant to air and moisture.[7][11] This enhanced stability translates to a longer shelf-life, easier handling on the benchtop, and often more consistent reaction outcomes.[9]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(Methoxycarbonyl)phenylboronic Acid (contains varying am… [cymitquimica.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki-Miyaura Coupling: Analyzing the Performance of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of reaction yields and performance when using (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid and similar reagents. We will delve into the electronic and steric factors that govern their reactivity, supported by experimental data, to provide actionable insights for your research and development endeavors.
Understanding the Reagent: this compound
This compound is a substituted arylboronic acid featuring both an electron-donating methoxy (-OCH₃) group and an electron-withdrawing methoxycarbonyl (-CO₂CH₃) group on the phenyl ring. This unique substitution pattern presents an interesting case study in the interplay of electronic and steric effects that influence the outcome of Suzuki-Miyaura coupling reactions. The ortho-methoxy group can potentially influence the reaction through steric hindrance and by chelation with the palladium catalyst, while the para-methoxycarbonyl group primarily exerts an electronic effect.
The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to interpreting the performance of different boronic acids.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical step influenced by the boronic acid's structure is transmetalation , where the organic group from the boron atom is transferred to the palladium center. The nucleophilicity of the aryl group on the boronic acid, which is modulated by its substituents, directly impacts the rate of this step.
Performance Comparison: A Data-Driven Analysis
While specific, direct comparative studies of this compound against its isomers and analogs under identical conditions are sparse in the literature, we can construct a robust comparison based on established principles and published data for structurally related compounds. The following table summarizes typical yields for Suzuki-Miyaura couplings of various boronic acids with aryl halides, illustrating the impact of substituent electronics and positioning.
| Boronic Acid | Substituent Effects | Coupling Partner (Aryl Halide) | Catalyst System (Typical) | Solvent (Typical) | Yield (%) | Reference |
| This compound | ortho-EDG (donating), para-EWG (withdrawing) | 3-Iodo-4-methoxybenzoic acid methyl ester | Pd(PPh₃)₄ | Benzene | ~70-80* | [1] |
| 4-Methoxyphenylboronic acid | para-EDG (strong donating) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | 95 | [2] |
| 4-(Methoxycarbonyl)phenyl)boronic acid | para-EWG (withdrawing) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | 92 | [2] |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd/RHA | Ethanol | 95 | [3] |
| 2-Methoxyphenylboronic acid | ortho-EDG (donating) | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂, SPhos | Toluene | High | [4] |
*Yields for a structurally analogous reaction are presented due to a lack of directly reported data for this specific coupling partner.
Causality Behind Experimental Choices and Yield Variations
The observed and expected yields can be rationalized by considering the interplay of electronic and steric effects:
-
Electronic Effects: Electron-donating groups (EDGs) like the methoxy group increase the electron density on the phenyl ring, enhancing its nucleophilicity and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) such as the methoxycarbonyl group decrease the electron density, which can slow down transmetalation.[2] For this compound, these opposing electronic influences create a nuanced reactivity profile. The electron-donating ortho-methoxy group is expected to have a more pronounced activating effect on the carbon-boron bond compared to the deactivating effect of the more distant para-methoxycarbonyl group.
-
Steric Hindrance: Substituents in the ortho position to the boronic acid group can sterically hinder the approach of the palladium complex, potentially slowing down the reaction rate and lowering the yield.[5][6] The ortho-methoxy group in our target reagent introduces such steric bulk. However, in some cases, ortho substituents can promote the reductive elimination step, which can be beneficial for the overall reaction rate.
-
Chelation Effect: The oxygen atom of the ortho-methoxy group can coordinate to the palladium center during the catalytic cycle. This chelation effect can influence the geometry of the transition state and, in some instances, enhance the rate of the reaction.[4]
Analysis of Comparative Reagents:
-
4-Methoxyphenylboronic acid (Strongly Activating): The potent electron-donating para-methoxy group leads to high reactivity and excellent yields in many cases.[2][7]
-
4-(Methoxycarbonyl)phenyl)boronic acid (Deactivating): The electron-withdrawing para-methoxycarbonyl group reduces the nucleophilicity of the aryl ring. While this can slow the reaction, high yields are still often achievable with robust catalyst systems.[2]
-
Positional Isomers: The relative positions of the methoxy and methoxycarbonyl groups are crucial. For a hypothetical (4-Methoxy-3-(methoxycarbonyl)phenyl)boronic acid, the electronic effects would be different, with the meta-EWG having a less pronounced deactivating effect compared to a para-EWG.
Experimental Protocols
To provide a practical context, here is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the specific reagents discussed.
Representative Suzuki-Miyaura Coupling Protocol:
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Conclusion and Future Outlook
This compound is a valuable reagent with a nuanced reactivity profile governed by the interplay of its electron-donating ortho-methoxy group and electron-withdrawing para-methoxycarbonyl group. While the electron-donating group generally promotes the key transmetalation step, the steric hindrance and potential for chelation from the ortho-methoxy group add layers of complexity that can influence reaction outcomes.
For researchers, the key takeaway is that while high yields are attainable with this reagent, optimization of reaction conditions—particularly the choice of catalyst, ligand, and base—is crucial to overcome potential steric impediments and fully leverage its unique electronic properties. Future studies involving direct, side-by-side comparisons of this and similar reagents under standardized conditions will be invaluable in further elucidating the subtle factors that govern their performance in Suzuki-Miyaura cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Computational Chemist's Guide to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid: A Comparative Analysis of Suzuki-Miyaura Reaction Mechanisms
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling, which joins a boronic acid with an organohalide, is particularly prominent due to its operational simplicity and functional group tolerance. The choice of the boronic acid, however, is far from a trivial decision. Its electronic and steric properties dictate not only the reaction's efficiency but also its mechanistic pathway.
This guide provides an in-depth computational analysis of the reaction mechanisms involving (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a nuanced and electronically distinct coupling partner. We will dissect its performance in the context of the Suzuki-Miyaura reaction, comparing it with archetypal and alternative boronic acids. The insights presented herein are grounded in a synthesis of computational modeling and supporting experimental data, offering a robust framework for researchers, scientists, and drug development professionals to rationalize reaction outcomes and design more effective synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst. Understanding this fundamental cycle is crucial before delving into the specific effects of the substituents on this compound.
Figure 1: A generalized workflow of the Suzuki-Miyaura catalytic cycle, highlighting the key stages of oxidative addition, transmetalation, and reductive elimination.
The cycle commences with the oxidative addition of an organohalide (R-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (Ar) replaces the halide on the palladium center. This step is often the rate-determining step and is highly sensitive to the nature of the boronic acid. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product (R-Ar) and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Computational Deep Dive: The Electronic Influence of this compound
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the electronic nature of its substituents. In the case of this compound, we have two electronically opposing groups on the phenyl ring: an electron-donating methoxy group (-OCH₃) at the ortho position and an electron-withdrawing methoxycarbonyl group (-COOCH₃) at the meta position relative to the methoxy group (para to the boronic acid).
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate effects of such substitutions on the reaction mechanism. These studies allow for the calculation of transition state energies and the visualization of molecular orbitals, providing a quantitative understanding of reactivity.
The Dual Role of Substituents: A Mechanistic Tug-of-War
The methoxy group, being electron-donating through resonance, increases the electron density on the phenyl ring. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation step. Conversely, the methoxycarbonyl group is strongly electron-withdrawing, which deactivates the ring and can hinder transmetalation. The interplay of these two groups creates a unique electronic environment that modulates the reactivity of the boronic acid.
Computational models predict that the transition state for the transmetalation step involving this compound is stabilized by the ortho-methoxy group. This stabilization arises from a favorable interaction between the oxygen of the methoxy group and the palladium center in the transition state geometry. However, the para-methoxycarbonyl group exerts a counteracting effect by reducing the overall electron density on the aromatic ring, which can increase the activation energy for transmetalation compared to an unsubstituted phenylboronic acid.
Comparative Performance Analysis: A Benchmarking Study
To contextualize the performance of this compound, we compare it with two benchmark compounds: the parent phenylboronic acid and the electronically activated 4-methoxyphenylboronic acid.
| Boronic Acid | Key Electronic Feature(s) | Predicted Effect on Transmetalation Rate | Typical Experimental Yield (%) | Reference |
| Phenylboronic Acid | Unsubstituted (neutral) | Baseline | 85-95 | |
| 4-Methoxyphenylboronic Acid | Strongly electron-donating group (para-methoxy) | Accelerated | >95 | |
| This compound | Ortho-donating and para-withdrawing groups (relative to B) | Moderated/Slightly Deactivated | 75-90 |
Yields are representative and can vary significantly with reaction conditions.
As the data suggests, the presence of the electron-withdrawing methoxycarbonyl group in this compound tends to result in slightly lower yields compared to the more activated 4-methoxyphenylboronic acid under similar conditions. This observation aligns with the computational prediction that the deactivating effect of the ester group can increase the energy barrier for the rate-determining transmetalation step.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
The following protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is designed to be a self-validating system, with expected outcomes based on the preceding computational analysis.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Figure 2: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion: A Molecule of Nuanced Reactivity
This compound presents a fascinating case study in the electronic modulation of a Suzuki-Miyaura coupling partner. While the ortho-methoxy group offers a potential rate enhancement through stabilization of the transmetalation transition state, the para-methoxycarbonyl group provides a counterbalancing deactivating effect. This electronic tug-of-war results in a moderated reactivity profile, which can be advantageous in complex syntheses where fine-tuning of reactivity is required.
The integration of computational analysis with experimental data provides a powerful paradigm for understanding and predicting the behavior of such nuanced reagents. By leveraging the insights from DFT and other computational methods, chemists can move beyond empirical screening and towards a more rational design of synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
A Comparative Guide to Assessing the Purity of Synthesized (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid by HPLC
For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is non-negotiable. (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in complex molecules.[1][2] Ensuring its purity is paramount, as process-related impurities or degradants can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will delve into the scientific rationale behind the methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting and implementing the most suitable approach for their needs.
Understanding the Analyte and Its Potential Impurities
This compound is a polar aromatic compound. Its synthesis most commonly involves a Suzuki-Miyaura coupling pathway, which provides a roadmap to potential process-related impurities.[1][3] A plausible synthetic route starts from methyl 3-bromo-4-methoxybenzoate.
Knowledge of the synthetic route is critical for developing a stability-indicating analytical method. The HPLC method must be capable of separating the main compound from:
-
Starting Materials: Unreacted methyl 3-bromo-4-methoxybenzoate.
-
Reagents & Byproducts: Boric acid and byproducts from the boronic acid formation step.[4]
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide.
-
Protodeboronation Impurity: The replacement of the boronic acid group with a hydrogen atom, yielding methyl 4-methoxybenzoate. This is a common degradation pathway for boronic acids.[5]
-
Hydrolysis Products: Potential hydrolysis of the methyl ester to the corresponding carboxylic acid under certain pH conditions.
Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is the most critical parameter influencing selectivity in reversed-phase HPLC. We will compare a conventional C18 column, the workhorse of reversed-phase chromatography, with a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.
-
Method A: The Robust Standard (C18 Column) : A C18 column provides excellent hydrophobic retention. For a polar compound like our target analyte, using a highly aqueous mobile phase at the start of the gradient is necessary to achieve adequate retention. The acidic modifier (formic acid) serves to suppress the ionization of the boronic acid group, leading to better peak shape and consistent retention.
-
Method B: Enhanced Aromatic Selectivity (Phenyl-Hexyl Column) : A Phenyl-Hexyl column offers unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. This can lead to differential retention and improved resolution of aromatic impurities, particularly those with subtle structural differences from the main analyte.
Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound.
Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the 50:50 acetonitrile/water diluent.
Method A: C18 Protocol
-
HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm. Monitor 190-400 nm for peak purity analysis.
Method B: Phenyl-Hexyl Protocol
-
HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 25 12.0 85 14.0 85 14.1 25 | 17.0 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm. Monitor 190-400 nm for peak purity analysis.
Data Presentation and Performance Comparison
The following illustrative data demonstrates the performance of each method in separating the target compound from its potential impurities.
Table 1: Comparative Chromatographic Performance
| Compound | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | Resolution (Rs) | |
| Methyl 3-carboxy-4-methoxybenzoate (Hydrolysis Impurity) | 6.8 | - |
| This compound | 8.5 | 4.1 |
| Methyl 4-methoxybenzoate (Protodeboronation Impurity) | 9.2 | 1.8 |
| Methyl 3-bromo-4-methoxybenzoate (Starting Material) | 10.5 | 3.2 |
| Homocoupling Impurity | 12.1 | 4.0 |
Analysis of Performance:
-
Resolution: Method B (Phenyl-Hexyl) shows superior resolution between the main peak and the critical protodeboronation impurity (Rs = 2.5 vs. 1.8). This is a significant advantage, as baseline separation is crucial for accurate quantification of small impurities. The π-π interactions of the phenyl phase likely contribute to this enhanced selectivity.
-
Analysis Time: Method B offers a slightly faster overall analysis time due to a shorter gradient and re-equilibration period.
-
Robustness: Method A (C18) is generally considered a more universally robust method, less susceptible to subtle mobile phase variations. However, both methods, when properly developed, should meet robustness criteria as defined by ICH Q2(R1).[6][7]
Ensuring Method Specificity: Forced Degradation and Peak Purity
A cornerstone of a reliable purity method is its ability to be "stability-indicating." This means the method must be able to separate the active ingredient from any degradation products that might form under stress conditions.[8][9][10] Forced degradation studies are essential to validate this capability.
Forced Degradation Protocol
A sample of this compound (approx. 1 mg/mL in 50:50 ACN:Water) should be subjected to the following stress conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1M NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid sample at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
The stressed samples are then analyzed using the chosen HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9] The chromatograms should demonstrate that all degradation peaks are well-resolved from the main analyte peak.
Peak Purity Analysis: The Role of the Diode Array Detector (DAD)
The use of a DAD is non-negotiable for purity analysis. It provides spectral information across the entire chromatographic peak, which is used to assess peak purity.[11][12] The principle is straightforward: if a peak represents a single, pure compound, the UV-Vis spectrum should be identical across the entire peak (upslope, apex, and downslope).[11] Co-eluting impurities will cause spectral distortions.
HPLC software calculates a "Purity Angle" and a "Purity Threshold."[13]
-
Purity Angle: A measure of the spectral similarity across the peak.
-
Purity Threshold: A calculated value based on the noise level of the system.
A peak is considered spectrally pure if the Purity Angle is less than the Purity Threshold. This analysis must be performed on the main analyte peak in all standard, sample, and forced degradation chromatograms to confirm that no impurities are co-eluting.
Visualizing the Workflow
A logical workflow is essential for systematic purity assessment.
Caption: Workflow for HPLC purity assessment of a synthesized compound.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods are capable of assessing the purity of this compound.
-
Method A (C18) is a reliable, robust choice suitable for routine quality control where the impurity profile is well-understood.
-
Method B (Phenyl-Hexyl) is the superior choice for method development, impurity characterization, and for analyzing samples where closely related aromatic impurities are suspected. Its enhanced selectivity, particularly for the critical protodeboronation impurity, provides a higher degree of confidence in the purity results.
For any new synthesis route or when investigating out-of-specification results, the Phenyl-Hexyl method is highly recommended. Regardless of the method chosen, performing forced degradation studies and consistently applying peak purity analysis are essential, self-validating steps that ensure the trustworthiness and scientific integrity of the reported purity value.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
A Mechanistic Guide to Cross-Coupling Reactions of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid
This guide provides an in-depth mechanistic investigation into the coupling reactions of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a versatile building block in modern organic synthesis. We will move beyond standard protocols to dissect the underlying principles that govern its reactivity in cornerstone C-C and C-Heteroatom bond-forming reactions. By understanding the electronic and steric influences of its substituents, researchers can better predict reaction outcomes, troubleshoot challenges, and design more efficient synthetic routes.
The Reagent: Unpacking the Structural Nuances
This compound is not a simple arylboronic acid. Its reactivity is profoundly influenced by two key functional groups positioned strategically on the phenyl ring.
-
The ortho-Methoxy Group (-OCH₃): This group exerts a significant steric and electronic influence. Its proximity to the boronic acid moiety can lead to steric hindrance.[1] More importantly, the lone pairs on the oxygen atom can play a crucial role in the catalytic cycle, potentially coordinating to the metal center and influencing the geometry and stability of reaction intermediates. This chelation effect has been observed to impact selectivity in similar systems.[2]
-
The meta-Methoxycarbonyl Group (-COOCH₃): As a moderate electron-withdrawing group (EWG), the methoxycarbonyl substituent decreases the electron density of the aromatic ring. This electronic deficit impacts the nucleophilicity of the aryl group, which is a critical factor in the transmetalation step of many cross-coupling reactions.[3]
Understanding the interplay of these two groups is paramount to mastering the use of this reagent.
The Suzuki-Miyaura Reaction: Forging Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful method for forming biaryl structures.[4] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
Mechanistic Deep Dive: The Role of Substituents
The unique substitution pattern of this compound introduces specific considerations into the standard Suzuki-Miyaura cycle.
-
Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into an aryl-halide bond, forming a Pd(II) species. This step is generally not directly affected by the structure of the boronic acid.[4]
-
Transmetalation: This is the rate-determining step in many cases and where our boronic acid's features become critical.[4] The aryl group is transferred from boron to the palladium center.
-
Base Activation: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻.
-
Electronic Effect: The electron-withdrawing -COOCH₃ group reduces the nucleophilicity of the phenyl ring, which can slow the rate of transmetalation compared to electron-rich or unsubstituted phenylboronic acids.[3]
-
ortho-Methoxy Chelation: The ortho-methoxy group can potentially coordinate to the Pd(II) center during the transmetalation step. This chelation could stabilize the transition state and may counteract the deactivating effect of the EWG, although it can also introduce steric barriers.[7]
-
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst to complete the cycle.[5][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Senior Application Scientist's Guide to the Performance of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid in Diverse Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block with Unique Reactivity
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable reagent in modern organic synthesis, offering a unique combination of steric and electronic properties that influence its performance in various catalytic cross-coupling reactions. The presence of an ortho-methoxy group and a meta-methoxycarbonyl group on the phenyl ring introduces a fascinating interplay of effects that can be strategically exploited to achieve desired synthetic outcomes. This guide provides an in-depth comparison of the performance of this compound in three key catalytic systems: the Suzuki-Miyaura, Chan-Lam, and Heck-type reactions. By understanding its behavior in these transformations, researchers can make informed decisions when designing synthetic routes for complex molecules in pharmaceutical and materials science.
The ortho-methoxy group can influence the reactivity through a combination of steric hindrance and potential coordination to the metal center, which can affect the rate and selectivity of the reaction.[1][2] Conversely, the meta-methoxycarbonyl group acts as a moderately electron-withdrawing group, which can impact the nucleophilicity of the boronic acid. This guide will dissect these influences within the context of each catalytic system, supported by experimental data from structurally related compounds to provide a comprehensive performance overview.
I. The Suzuki-Miyaura Coupling: Navigating Steric and Electronic Influences
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, catalyzed by palladium complexes to couple organoboron compounds with organic halides or triflates.[3] The performance of this compound in this reaction is dictated by the balance of its steric and electronic features.
Mechanistic Considerations and Expected Performance
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily affects the transmetalation step. Generally, electron-donating groups on the boronic acid accelerate this step, while electron-withdrawing groups can slow it down.[4] The meta-methoxycarbonyl group on our target molecule, being electron-withdrawing, would be expected to slightly decrease the rate of transmetalation compared to unsubstituted phenylboronic acid.
However, the ortho-methoxy group introduces a more complex variable. Its steric bulk can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction. Conversely, the oxygen atom of the methoxy group can coordinate to the palladium center, which may facilitate the transmetalation step and influence the regioselectivity of the coupling.[1][2] This chelation effect can be particularly beneficial in overcoming the negative electronic effect of the methoxycarbonyl group.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
While direct, extensive comparative studies on this compound are limited, we can infer its performance by examining data for structurally analogous boronic acids. The following table summarizes the yields of Suzuki-Miyaura couplings for various substituted phenylboronic acids with different aryl halides, providing a basis for predicting the reactivity of our target compound.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | >95 | [5] |
| 4-Methoxycarbonylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [6] |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 95 (mono-arylated) | [1] |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | >95 | [5] |
Analysis: The data suggests that boronic acids with electron-withdrawing groups, such as 4-methoxycarbonylphenylboronic acid, can provide high yields, albeit sometimes requiring elevated temperatures. The successful coupling of the sterically hindered 2-methoxyphenylboronic acid indicates that the ortho-substituent is well-tolerated, especially with appropriate ligand selection. Therefore, this compound is expected to be a competent coupling partner in Suzuki-Miyaura reactions, with the choice of a bulky, electron-rich phosphine ligand like XPhos or SPhos being crucial for achieving high efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of C-N and C-O bonds, coupling boronic acids with amines, phenols, and other N- and O-nucleophiles.[7][8] This reaction offers a valuable alternative to palladium-catalyzed methods and is often performed under mild, aerobic conditions.
Mechanistic Insights and Reactivity Prediction
The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the nucleophile. A subsequent reductive elimination from a transient Cu(III) species affords the desired product and a Cu(I) species, which is reoxidized to Cu(II) by an external oxidant, often atmospheric oxygen.[7]
The electronic properties of the boronic acid play a significant role. Electron-withdrawing groups on the arylboronic acid can facilitate the initial transmetalation to the copper center. Therefore, the meta-methoxycarbonyl group in this compound is expected to have a beneficial effect on the reaction rate. The ortho-methoxy group, while potentially causing some steric hindrance, can also participate in chelation with the copper catalyst, which may influence the reaction's efficiency.[9]
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Comparative Performance Data
To gauge the expected performance of this compound in Chan-Lam couplings, we can examine the results obtained with structurally similar boronic acids.
| Boronic Acid | Nucleophile | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 93 | [8] |
| 4-Methoxycarbonylphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 85 | [6] |
| 2-Methoxyphenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Low Yield | [9] |
| 4-Nitrophenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 75 | [10] |
Analysis: The data indicates that electron-withdrawing groups on the boronic acid are generally well-tolerated and can lead to good yields. However, significant steric hindrance from an ortho-substituent, as seen with 2-methoxyphenylboronic acid in some cases, can be detrimental to the reaction outcome.[9] The success of the reaction with this compound will likely depend on the specific nucleophile and the fine-tuning of the catalytic system, potentially requiring a ligand to facilitate the coupling.
Experimental Protocol: Chan-Lam N-Arylation
The following is a representative protocol for the N-arylation of an amine with this compound.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
4 Å Molecular Sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.
-
If required, add activated 4 Å molecular sieves.
-
Add dichloromethane and pyridine.
-
Stir the reaction mixture open to the air at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
III. Heck-Type Reactions: An Emerging Application
The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[3] More recently, oxidative Heck-type reactions using boronic acids as the aryl source have been developed.[11] These reactions proceed via a Pd(II) catalyst and require an oxidant to regenerate the catalyst.
Mechanistic Considerations and Predicted Reactivity
In the oxidative boron Heck reaction, the catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to the Pd(II) center. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the arylated alkene product. The electronic and steric properties of the boronic acid influence the initial transmetalation step.
The electron-withdrawing nature of the meta-methoxycarbonyl group in this compound could potentially favor the transmetalation step. The steric bulk of the ortho-methoxy group, however, might present a challenge for the approach to the palladium center. The regioselectivity of the alkene insertion can also be influenced by both steric and electronic factors of the aryl palladium intermediate.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Electronic control of the regiochemistry in the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
